STING-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H67NO9S2 |
|---|---|
Molecular Weight |
854.2 g/mol |
IUPAC Name |
benzyl (2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36-,37+,38+,39-,43-,45-,46-,47-/m0/s1 |
InChI Key |
UBXHZHGRHRYYRQ-KBRRQLEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of STING Inhibitors in Innate Immunity
Disclaimer: No publicly available information was found for a specific compound designated "STING-IN-5". This guide will therefore focus on the core mechanisms of action of well-characterized small molecule STING (Stimulator of Interferon Genes) inhibitors, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[2] However, aberrant activation of this pathway can lead to autoimmune and autoinflammatory diseases, making STING an attractive therapeutic target for inhibition.[3]
The Canonical STING Signaling Pathway
The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS).[4] cGAS then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[5] cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER), inducing a conformational change and oligomerization of STING dimers.[6] These STING oligomers then translocate from the ER to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other inflammatory genes.[9] STING activation can also lead to the activation of the NF-κB pathway.[8]
Mechanisms of Action of STING Inhibitors
Small molecule inhibitors of the STING pathway primarily employ two distinct mechanisms: competitive antagonism at the cGAMP binding site and covalent modification to prevent essential post-translational modifications.
1. Competitive Antagonism:
This class of inhibitors binds to the cyclic dinucleotide (CDN)-binding pocket on the STING dimer. By occupying this site, they prevent the binding of the endogenous agonist 2'3'-cGAMP, thus locking STING in an inactive, open conformation.[3] This prevents the conformational changes required for oligomerization and downstream signaling.
-
Example: SN-011 SN-011 is a potent STING antagonist that binds with high affinity to the CDN-binding pocket of STING.[3] It has been shown to inhibit STING-dependent signaling induced by various stimuli, including 2'3'-cGAMP, viral infections, and gain-of-function STING mutations that cause STING-associated vasculopathy with onset in infancy (SAVI).[3]
2. Covalent Inhibition of Palmitoylation:
STING activation requires palmitoylation, a post-translational modification that occurs at cysteine residues (Cys88 and Cys91 in humans) in the transmembrane domain.[10] Palmitoylation is crucial for the multimerization of STING at the Golgi and the subsequent recruitment of TBK1.[10] Covalent inhibitors form a permanent bond with these cysteine residues, thereby blocking palmitoylation and trapping STING in a signaling-incompetent state.[10]
-
Example: H-151 H-151 is a covalent inhibitor that specifically targets Cys91 in the transmembrane domain of STING.[3] By irreversibly binding to this residue, H-151 prevents activation-induced palmitoylation, thus inhibiting STING oligomerization and downstream signaling events.[3][11]
Quantitative Data
The efficacy of STING inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) in cell-based assays.
| Inhibitor | Cell Line | Species | Assay | IC₅₀ (µM) | Reference |
| SN-011 | MEFs | Mouse | 2'3'-cGAMP-induced Ifnb expression | 0.1275 | [3] |
| BMDMs | Mouse | 2'3'-cGAMP-induced Ifnb expression | 0.1071 | [3] | |
| HFFs | Human | 2'3'-cGAMP-induced Ifnb expression | 0.5028 | [3] | |
| H-151 | MEFs | Mouse | 2'3'-cGAMP-induced Ifnb expression | 0.138 | [3] |
| BMDMs | Mouse | 2'3'-cGAMP-induced Ifnb expression | 0.1096 | [3] | |
| HFFs | Human | 2'3'-cGAMP-induced Ifnb expression | 0.1344 | [3] | |
| Compound 11 | 293T-hSTING | Human | 2'3'-cGAMP-induced IFN-β expression | 19.93 | [4] |
| 293T-mSTING | Mouse | 2'3'-cGAMP-induced IFN-β expression | 15.47 | [4] | |
| Compound 27 | 293T-hSTING | Human | 2'3'-cGAMP-induced IFN-β expression | 38.75 | [4] |
| 293T-mSTING | Mouse | 2'3'-cGAMP-induced IFN-β expression | 30.81 | [4] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts.
Experimental Protocols
Characterization of STING inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy.
1. STING-Dependent Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on STING signaling.
-
Principle: Cells (e.g., HEK293T or THP-1) are engineered to express a reporter gene (e.g., Luciferase) under the control of an IFN-stimulated response element (ISRE) or an NF-κB response element. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Seed reporter cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) to activate the pathway.
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase).
-
Calculate the IC₅₀ value by plotting the reporter signal against the inhibitor concentration.
-
2. STING Phosphorylation and Oligomerization Assay
This biochemical assay directly assesses the activation state of the STING protein.
-
Principle: Upon activation, STING is phosphorylated and forms oligomers. These changes can be detected by Western blotting.
-
Methodology:
-
Culture cells (e.g., Human Foreskin Fibroblasts - HFFs) and pre-treat with the inhibitor or vehicle.
-
Stimulate with a STING agonist (e.g., 2'3'-cGAMP) for a short period (e.g., 1 hour).
-
Lyse the cells in a suitable buffer.
-
For oligomerization, run a portion of the lysate on a non-denaturing gel (Blue Native PAGE) followed by Western blotting with an anti-STING antibody.
-
For phosphorylation, run a portion of the lysate on a standard SDS-PAGE gel. A phosphorylated form of STING will migrate slower. Probe with an anti-phospho-STING (e.g., p-STING Ser366) antibody or observe the band shift with a total STING antibody.[3]
-
3. Quantitative PCR (qPCR) for Downstream Gene Expression
This assay measures the impact of the inhibitor on the transcription of STING-dependent genes.
-
Principle: Inhibition of the STING pathway will reduce the mRNA expression of its target genes, such as IFNB1, CXCL10, and IL6.
-
Methodology:
-
Pre-treat cells (e.g., HFFs or BMDMs) with the inhibitor.
-
Stimulate with a STING agonist (e.g., 2'3'-cGAMP or Herring Testis DNA - HT-DNA).[3]
-
Incubate for a suitable time (e.g., 3-6 hours) to allow for gene transcription.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of target genes (IFNB1, CXCL10, etc.) and a housekeeping gene (e.g., GAPDH) using qPCR.
-
Normalize the target gene expression to the housekeeping gene and compare the levels between treated and untreated samples.[3]
-
4. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the direct binding kinetics and affinity between the inhibitor and purified STING protein.
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip as the inhibitor (analyte) flows over the immobilized STING protein (ligand).
-
Methodology:
-
Immobilize purified recombinant STING protein (e.g., the C-terminal domain) onto an SPR sensor chip.
-
Inject a series of concentrations of the inhibitor over the chip surface.
-
Measure the association and dissociation rates in real-time.
-
Fit the data to a binding model to calculate the equilibrium dissociation constant (Kᴅ), which reflects the binding affinity.[3]
-
References
- 1. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic antiproliferative activity of the innate sensor STING in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 and Its Strategy for Hiding Viral cDNA from STING-Mediated Innate Immunity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the STING Signaling Pathway and the Role of its Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system. It details the molecular mechanisms of STING activation, its downstream signaling cascades, and its role in various physiological and pathological processes. Furthermore, this guide explores the significance of STING inhibitors in therapeutic development, with a focus on the methodologies used to characterize their activity. While the specific molecule "STING-IN-5" is not documented in publicly available scientific literature, this guide will use a representative, well-characterized STING inhibitor to illustrate the principles and experimental workflows applicable to the study of any novel STING inhibitor.
The STING Signaling Pathway: A Core Innate Immune Hub
The STING pathway is a central mediator of the innate immune response to cytosolic DNA, which can originate from invading pathogens like viruses and bacteria, or from damaged host cells.[1][2] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response against infections and cancer.[3]
Core Mechanism of Activation
The activation of the STING pathway is a multi-step process initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[2]
-
Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerization, which activates its enzymatic function.[2]
-
Synthesis of cGAMP: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[4][5]
-
STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[6][7] This binding induces a conformational change in STING, leading to its activation and translocation from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[4][7][8]
-
Recruitment and Activation of Downstream Effectors: Activated STING serves as a scaffold to recruit and activate downstream signaling components.[2] A key event is the recruitment of TANK-binding kinase 1 (TBK1), which phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[4][9]
-
Induction of Type I Interferons and Pro-inflammatory Cytokines: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-α and IFN-β.[2][3] The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines and chemokines.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of STING Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research did not yield specific information on a molecule designated "STING-IN-5." This guide therefore provides a comprehensive overview of the discovery and development history of modulators of the STimulator of INterferon Genes (STING) pathway, using publicly available information on representative STING agonists and inhibitors as examples.
Introduction to the STING Pathway
The STING (also known as TMEM173, MITA, ERIS, or MPYS) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.[3]
The discovery of STING as a central mediator of innate immunity has spurred significant interest in developing pharmacological agents that can modulate its activity. Both agonists and inhibitors of STING are being explored for a wide range of therapeutic applications, from cancer immunotherapy to the treatment of autoimmune and inflammatory diseases.[4][5]
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic dsDNA by the enzyme cyclic GMP-AMP synthase (cGAS).[2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds directly to the STING protein located on the endoplasmic reticulum (ER).[2][6] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[6][8] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other inflammatory cytokines.[8]
Discovery and Development of STING Modulators
The therapeutic potential of targeting STING has led to the discovery and development of a variety of small molecule agonists and inhibitors.
STING Agonists
STING agonists aim to activate the STING pathway to enhance anti-tumor immunity. They are primarily being investigated as cancer immunotherapies, often in combination with other treatments like checkpoint inhibitors.
-
High-Throughput Screening (HTS): Cell-based reporter assays are commonly used to screen large compound libraries for molecules that can activate the STING pathway. These assays typically measure the induction of interferon-stimulated genes (ISGs) or the activation of the IRF3 transcription factor.
-
Structure-Based Drug Design: The elucidation of the crystal structure of STING has enabled the rational design of agonists that bind to specific pockets on the protein.[9]
| Compound Name | Mechanism of Action | Key Preclinical Findings | Developer/Origin |
| diABZI | Non-cyclic dinucleotide small molecule agonist | Potent activation of all human STING variants; systemic anti-tumor efficacy in mouse models.[8][10] | - |
| SITX-799 | Systemic small molecule agonist | Induced complete tumor regression in mouse colon cancer models and demonstrated durable anti-tumor immunity.[11] | Silicon Therapeutics |
| SB 11285 | Intravenously administered agonist | Favorable safety profile and strong induction of IFN-I and other cytokines in preclinical models.[11] | Spring Bank Pharmaceuticals |
| ADU-S100 (MIW815) | Synthetic cyclic dinucleotide (CDN) agonist | Leads to potent and systemic tumor regression and immunity.[12] | Aduro Biotech/Novartis |
STING Inhibitors
STING inhibitors are being developed to treat autoimmune and inflammatory diseases characterized by aberrant STING activation, such as STING-associated vasculopathy with onset in infancy (SAVI).[13]
-
Targeted Screens: Screening for compounds that can block cGAMP-induced STING activation in cellular assays.
-
Covalent Inhibitor Design: Development of molecules that form a covalent bond with specific residues in the STING protein, leading to irreversible inhibition.
| Compound Name | Mechanism of Action | Key Preclinical Findings | Developer/Origin |
| H-151 | Covalent antagonist of STING | Reduces TBK1 phosphorylation and suppresses STING palmitoylation; effective in cellular and in vivo models of autoinflammatory disease.[12] | - |
| C-170 / C-178 | Covalent inhibitors binding to Cys91 of mouse STING | Potently and selectively suppress STING responses in mouse models.[12] | - |
| SN-011 | Binds to the STING CDN-binding pocket, locking it in an inactive conformation | Well-tolerated in mice and strongly inhibited inflammation and autoimmunity in a mouse model of STING-driven disease.[13][14] | - |
Key Experimental Protocols
The discovery and characterization of STING modulators rely on a variety of in vitro and in vivo assays.
In Vitro Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: A proximity-based assay to measure the binding of a ligand (e.g., cGAMP or a small molecule agonist) to the STING protein. It can also be adapted to measure the phosphorylation of STING or downstream signaling proteins like TBK1 and IRF3.
-
Methodology: Recombinant STING protein is incubated with a labeled ligand or antibody pair. The HTRF signal is measured using a plate reader, and the data is used to determine binding affinity (Kd) or the concentration at which 50% of the target is bound (EC50).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Measures the thermal stabilization of a target protein upon ligand binding.
-
Methodology: Cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble protein at each temperature is quantified by Western blotting or other protein detection methods. An increase in the melting temperature of the target protein indicates direct binding of the compound.
-
-
Reporter Gene Assays:
-
Principle: Measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a promoter containing interferon-stimulated response elements (ISREs).
-
Methodology: Cells stably expressing the reporter construct are treated with the test compound. Luciferase activity is measured using a luminometer, providing a quantitative readout of STING pathway activation.
-
In Vivo Studies
-
Syngeneic Mouse Tumor Models:
-
Principle: To evaluate the anti-tumor efficacy of STING agonists in immunocompetent mice.
-
Methodology: Tumor cells are implanted into mice. Once tumors are established, the mice are treated with the STING agonist, and tumor growth is monitored. Immune cell infiltration into the tumor microenvironment and the generation of an anti-tumor immune memory are also assessed.
-
-
Models of STING-Associated Diseases:
-
Principle: To assess the therapeutic potential of STING inhibitors in models of autoimmune or inflammatory diseases driven by STING hyperactivation.
-
Methodology: Genetically engineered mouse models that recapitulate human STING-associated diseases (e.g., Trex1-deficient mice) are treated with the STING inhibitor. Disease phenotypes, such as inflammation and tissue damage, are evaluated.
-
Future Directions and Challenges
The development of STING modulators holds immense promise for treating a wide range of diseases. However, several challenges remain:
-
Systemic vs. Intratumoral Delivery: For STING agonists in cancer therapy, achieving a balance between systemic immune activation and localized anti-tumor effects is crucial to minimize off-target toxicities.
-
Human STING Variants: The human STING gene is polymorphic, and different variants can exhibit varying responses to STING agonists. Developing agonists with broad activity across all major human STING alleles is a key objective.
-
Understanding STING Biology: Further research is needed to fully elucidate the complex roles of STING in different cell types and disease contexts to optimize therapeutic strategies.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING | EMBO Reports [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING enhances cell death through regulation of reactive oxygen species and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. pnas.org [pnas.org]
- 14. childrenshospital.org [childrenshospital.org]
Investigating the binding affinity of STING-IN-5 to human STING
An In-Depth Technical Guide to Investigating the Binding Affinity of Novel Ligands to Human STING
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system and a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders. Understanding the binding affinity and mechanism of action of novel compounds targeting STING is paramount for the development of effective therapeutics. This guide provides a comprehensive overview of the methodologies used to investigate the binding affinity of ligands to human STING. While this document is intended to be a general guide, it was initially requested to focus on a specific compound, STING-IN-5. However, a thorough search of publicly available scientific literature and databases did not yield specific quantitative binding data or detailed experimental protocols for this compound. The compound is listed as a "STING modulator" in the GeneCards database for the STING1 gene, but further details are not provided.[1] Therefore, this guide will focus on the established and widely used experimental protocols and data presentation formats for characterizing the binding of ligands to human STING, using known STING modulators as illustrative examples.
The STING Signaling Pathway
The cGAS-STING pathway is a key signaling cascade in the innate immune system, activated by the presence of cytosolic DNA.[1] Upon detection of double-stranded DNA (dsDNA) in the cytoplasm, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, which is a homodimeric protein located on the membrane of the endoplasmic reticulum (ER).[1][3] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[3][4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][3] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3] This signaling cascade ultimately leads to an antiviral and anti-tumor immune response.[5]
Figure 1. The cGAS-STING signaling pathway.
Quantitative Data on STING Ligand Binding
The binding affinity of a ligand to STING is a critical parameter for its development as a therapeutic agent. This is typically quantified by determining the dissociation constant (K D ), the half-maximal inhibitory concentration (IC₅₀), or the half-maximal effective concentration (EC₅₀). Below is a table summarizing representative binding and activity data for known STING agonists.
| Compound | Assay Type | Human STING Variant | K D (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| 2',3'-cGAMP | TR-FRET | Wild-Type (R232) | 5 | Revvity | ||
| diABZI-agonist-3 | SPR | R232 | 0.05 | Cayman Chemical | ||
| SNX281 | Radioligand Binding | Wild-Type | 4100 | bioRxiv | ||
| Clonixeril | ITC | CTD (139-379) | BenchChem |
Note: The data for Clonixeril is qualitative in the provided source, indicating high affinity, but a specific K D value from ITC is not cited. The affinity of diABZI-agonist-3 was reported to be improved compared to previously reported values. SNX281 competes with the binding of radiolabeled 2',3'-cGAMP.
Experimental Protocols for Assessing STING Binding Affinity
A variety of biophysical and biochemical assays can be employed to determine the binding affinity of a compound to STING. The choice of method depends on factors such as the required throughput, the nature of the ligand, and the need for kinetic data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput screening method for identifying and characterizing STING binders. It relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
Principle: A competitive TR-FRET assay for STING binding typically involves a terbium (Tb) or europium (Eu) cryptate-labeled anti-His-tag antibody that binds to a His-tagged STING protein (donor), and a fluorescently labeled STING ligand (e.g., d2-labeled cGAMP) (acceptor). When the labeled ligand binds to STING, FRET occurs. An unlabeled test compound competes with the labeled ligand for binding to STING, leading to a decrease in the FRET signal.
Detailed Protocol (based on a generic 384-well plate format):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Reagent Preparation:
-
Prepare a solution of His-tagged human STING protein.
-
Prepare a solution of the d2-labeled STING ligand.
-
Prepare a solution of the anti-6His Cryptate-labeled antibody.
-
The labeled ligand and antibody can often be pre-mixed.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the test compound dilutions into the wells of a low-volume 384-well white plate.
-
Add the His-tagged STING protein solution to each well.
-
Add the mixture of the d2-labeled STING ligand and the anti-6His Cryptate-labeled antibody to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay following excitation.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Figure 2. Experimental workflow for a TR-FRET binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Principle: One of the binding partners (e.g., STING protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) in solution is flowed over the sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip).
-
Immobilize the purified human STING protein onto the chip surface via amine coupling or another suitable chemistry.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the SPR response in real-time to observe the association phase.
-
After the association phase, inject running buffer without the compound to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data (SPR response versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., the C-terminal domain of human STING) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified STING protein (typically the soluble C-terminal domain, amino acids 139-379) and the test compound in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the STING protein solution into the sample cell and the test compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the binding affinity (K A , from which K D can be calculated), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).
-
Conclusion
The investigation of the binding affinity of novel compounds to human STING is a crucial step in the development of new immunomodulatory therapies. While specific data for this compound is not publicly available, this guide provides a framework for its characterization using established techniques such as TR-FRET, SPR, and ITC. A thorough characterization of the binding affinity and kinetics, along with an understanding of the thermodynamic drivers of the interaction, will provide invaluable insights for the optimization of lead compounds targeting the STING pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific compounds and experimental conditions.
References
- 1. genecards.org [genecards.org]
- 2. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]
- 3. High glucose-induced p66Shc mitochondrial translocation regulates autophagy initiation and autophagosome formation in syncytiotrophoblast and extravillous trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Impact of STING Inhibition on Downstream Interferon Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of STING (Stimulator of Interferon Genes) inhibition on the downstream production of type I interferons. As the specific compound "STING-IN-5" is not documented in the available scientific literature, this paper will focus on the well-characterized, potent, and irreversible STING inhibitor, H-151 , as a representative example to elucidate the core principles of STING inhibition.
Introduction to the STING Pathway and its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, mounting an effective immune response.[1] However, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic intervention.[2]
STING inhibitors are small molecules designed to suppress this pathway. H-151 is a selective and irreversible inhibitor of both human and murine STING, serving as a valuable tool for studying the physiological and pathological roles of STING signaling.[1][2]
Mechanism of Action of H-151
H-151 exerts its inhibitory effect through a specific covalent modification of the STING protein. It irreversibly binds to the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING.[1][2] This covalent binding has two critical consequences:
-
Inhibition of STING Palmitoylation: Palmitoylation, the attachment of fatty acids to cysteine residues, is a crucial post-translational modification required for the activation of STING. By binding to Cys91, H-151 blocks this necessary step.[1][3]
-
Prevention of STING Clustering: Following activation, STING monomers dimerize and then form higher-order clusters or oligomers, which are essential for the recruitment and activation of downstream signaling molecules. H-151's modification of STING prevents this clustering.[1][4]
By inhibiting both palmitoylation and clustering, H-151 effectively locks STING in an inactive state, thereby abrogating all downstream signaling events.[1][4]
Effect on Downstream Interferon Production
The canonical STING pathway leading to interferon production is a multi-step process. The inhibition of STING by H-151 disrupts this cascade at its inception, leading to a profound reduction in interferon synthesis.
The Canonical STING Signaling Pathway
The activation of the STING pathway and its subsequent signaling cascade leading to interferon production can be summarized as follows:
-
cGAS Activation: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[3]
-
STING Activation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER) membrane, inducing a conformational change that activates STING.[3]
-
Translocation: Activated STING translocates from the ER to the Golgi apparatus.[4]
-
TBK1 Recruitment and Activation: At the Golgi, activated STING serves as a scaffold to recruit and activate the kinase TANK-binding kinase 1 (TBK1).[3]
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus.[3]
-
Interferon Gene Transcription: In the nucleus, the IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons, primarily IFN-β, initiating their transcription.[3]
Inhibition of Interferon Production by H-151
H-151's mechanism of action directly prevents the initial activation of STING. By blocking palmitoylation and clustering, H-151 ensures that STING cannot be activated by cGAMP and is unable to translocate to the Golgi.[1][4] This upstream blockade has the following downstream consequences:
-
Reduced TBK1 Activation: Without the STING scaffold, TBK1 is not recruited or activated.[5]
-
Decreased IRF3 Phosphorylation: Consequently, IRF3 is not phosphorylated.[6]
-
Suppression of Interferon-β Production: The lack of activated IRF3 dimers in the nucleus leads to a significant reduction in the transcription of the IFN-β gene and, therefore, a decrease in the production and secretion of IFN-β protein.[4][6]
Quantitative Data Summary
The inhibitory potency of H-151 on STING-mediated interferon production has been quantified in various studies. The following tables summarize key quantitative data.
| Cell Line | Species | IC50 for IFN-β mRNA Inhibition (nM) | Reference |
| Human Foreskin Fibroblasts (HFFs) | Human | 134.4 | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 138 | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 109.6 | [7] |
| L929 Cells | Mouse | 88 | [7] |
Table 1: Half-maximal inhibitory concentration (IC50) of H-151 on IFN-β mRNA expression in different cell lines.
| Cell Line | Stimulus | H-151 Concentration (µM) | % Inhibition of IFN-β Protein | Reference |
| RAW264.7 | rmCIRP | 1.0 | 57% | [6] |
| RAW264.7 | rmCIRP | 2.0 | 74% | [6] |
Table 2: Percentage inhibition of IFN-β protein secretion by H-151 in RAW264.7 macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of STING inhibitors on downstream interferon production.
Western Blotting for Phosphorylated TBK1 and IRF3
This protocol is for the detection of total and phosphorylated TBK1 and IRF3 in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW264.7 macrophages or THP-1 monocytes) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of H-151 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP, dsDNA) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
ELISA for IFN-β Quantification
This protocol is for the measurement of secreted IFN-β in cell culture supernatants.
-
Sample Collection:
-
Culture and treat cells as described in the western blotting protocol.
-
Collect the cell culture supernatants at a later time point (e.g., 12-24 hours post-stimulation).
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific human or mouse IFN-β ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-IFN-β capture antibody.
-
Incubate to allow IFN-β to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on IFN-β.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution, which will develop a color in proportion to the amount of IFN-β present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for IFN-β mRNA
This protocol is for the quantification of IFN-β mRNA levels in cells.
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the western blotting protocol, typically for a shorter duration (e.g., 4-8 hours post-stimulation) to capture peak mRNA expression.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene in each sample.
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-151 attenuates lipopolysaccharide-induced acute kidney injury by inhibiting the STING–TBK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on STING Inhibitors in Autoimmune Disease Models: A Technical Overview of H-151
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway has been implicated in the pathogenesis of various autoimmune diseases, making it an attractive target for therapeutic intervention. While preliminary studies on a compound specifically named "STING-IN-5" are not available in the public domain, this technical guide focuses on H-151, a well-characterized, potent, and selective inhibitor of STING. This document serves as a resource for researchers, scientists, and drug development professionals, summarizing preclinical data and experimental protocols for H-151 in the context of autoimmune and inflammatory disease models.
Mechanism of Action of H-151
H-151 is a small molecule that acts as an irreversible covalent antagonist of both human and murine STING.[1][2][3] Its mechanism of action involves the covalent binding to a specific cysteine residue (Cys91) located in the transmembrane domain of the STING protein.[1][2] This binding event prevents the palmitoylation of STING, a crucial post-translational modification required for its subsequent activation. By inhibiting palmitoylation, H-151 effectively blocks the clustering of STING oligomers, which is a necessary step for the recruitment and activation of downstream signaling components like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][4] The ultimate outcome is the potent suppression of type I interferon (IFN) production and the expression of other pro-inflammatory cytokines mediated by the STING pathway.[1][5]
Preclinical Data in Autoimmune and Inflammatory Disease Models
H-151 has been evaluated in various in vitro and in vivo models, demonstrating its potential to suppress inflammatory responses driven by STING activation.
In Vitro Studies
The inhibitory activity of H-151 has been confirmed in different immune cell types. The following table summarizes representative in vitro data.
| Cell Line | Stimulant | H-151 Concentrations | Measured Endpoint | Result | Reference |
| RAW264.7 (Murine Macrophages) | rmCIRP (1 µg/mL) | 0.25, 0.5, 1.0, 2.0 µM | IFN-β levels in supernatant | Dose-dependent reduction in IFN-β. | [4] |
| THP-1 (Human Monocytes) | STING agonist | 0.5 µM | Protein expression | Reduced phosphorylation of TBK1, IRF3, and NF-κB. | [2][5] |
| sALS Patient Macrophages | Endogenous stimuli | 1 and 10 µg/mL | Cytokine gene expression | Downregulation of IL1B and TNF. | [6] |
In Vivo Studies
H-151 has shown significant efficacy in animal models of autoimmune and inflammatory diseases.
| Disease Model | Animal Strain | H-151 Administration | Key Efficacy Parameters | Results | Reference |
| Imiquimod-induced Psoriasis | BALB/c mice | Topical, 250 & 500 mg/kg cream, daily for 5 days | PASI score, ear thickness, serum cytokines (IL-17, IL-23, IL-6) | Significant reduction in PASI score and ear thickness; decreased serum cytokine levels. | [7][8][9] |
| Systemic Inflammation (Lupus-like) | Trex1-/- mice | Intraperitoneal, 750 nmol, daily for 7 days | IFN-β reporter gene expression | Significant reduction in systemic IFN-β levels. | [2] |
| Intestinal Ischemia-Reperfusion | C57BL/6 mice | Intraperitoneal, 10 mg/kg | Serum cytokines (IL-1β, IL-6), survival rate | Decreased serum cytokine levels; improved survival from 41% to 81%. | [4][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary studies.
Protocol 1: In Vitro STING Inhibition Assay in RAW264.7 Macrophages
This protocol details a method to assess the in vitro efficacy of H-151 in inhibiting STING-mediated cytokine production.
-
Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
H-151 Pre-treatment: Replace the culture medium with serum-free OPTI-MEM. Prepare stock solutions of H-151 in DMSO. Dilute H-151 to final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 µM) in OPTI-MEM and add to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.[4]
-
STING Activation: Stimulate the cells by adding a STING agonist, such as recombinant murine Cold-Inducible RNA-Binding Protein (rmCIRP) at 1 µg/mL, to the wells.[4] Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cytokine Analysis: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express data as mean ± SEM and analyze using ANOVA or other appropriate statistical tests.
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis Mouse Model
This protocol describes an in vivo model to evaluate the therapeutic effect of topically applied H-151 on psoriasis-like skin inflammation.
-
Animals: Use 8-10 week old male BALB/c mice. Acclimatize the animals for at least one week before the experiment.
-
Model Induction: Shave the dorsal skin of the mice. On day 0, start the daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and the right ear for five consecutive days.[12]
-
Treatment Groups:
-
Control Group: No IMQ or treatment.
-
Model Group (Vehicle): Daily application of IMQ and a vehicle cream (placebo).
-
H-151 Treatment Groups: Daily application of IMQ and H-151 cream at different concentrations (e.g., 250 mg/kg and 500 mg/kg).[9]
-
-
Treatment Application: Apply the H-151 or vehicle cream topically to the same areas as the IMQ application, typically a few hours before the IMQ application.
-
Clinical Scoring: Monitor the mice daily for body weight. Assess the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness of the back skin on a scale from 0 to 4. The cumulative score serves as the PASI score. Measure the thickness of the right ear daily using a digital caliper.[9]
-
Sample Collection (Day 6): Euthanize the mice. Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-17A, IL-23, IL-6) by ELISA.[13] Excise the treated dorsal skin and ear tissue for further analysis.
-
Histological Analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[13]
-
Molecular Analysis: Homogenize a portion of the skin tissue to extract protein for Western blot analysis (e.g., IL-23, IL-17) or RNA for qPCR analysis to evaluate the expression of inflammatory markers.[13]
The STING inhibitor H-151 demonstrates significant potential in mitigating the inflammatory responses characteristic of several autoimmune diseases. Its defined mechanism of action, involving the covalent modification of STING to prevent its activation, provides a clear rationale for its therapeutic application. Preclinical data from both in vitro cellular assays and in vivo animal models of psoriasis and systemic inflammation consistently show a reduction in pro-inflammatory cytokines and disease severity. The detailed protocols provided herein offer a framework for further investigation into H-151 and other STING inhibitors, which represent a promising therapeutic strategy for a range of STING-driven pathologies. Further studies are warranted to explore the full therapeutic potential and safety profile of this class of inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. H-151 | STING antagonist | TargetMol [targetmol.com]
- 3. H-151 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Therapy of autoimmune inflammation in sporadic amyotrophic lateral sclerosis: Dimethyl fumarate and H-151 down-regulate inflammatory cytokines in the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. researchgate.net [researchgate.net]
The Role of STING Inhibitor H-151 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Aberrant activation of the STING pathway is implicated in a variety of autoinflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the STING inhibitor H-151, a potent and selective antagonist of the STING signaling cascade. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
The STING Signaling Pathway
Under normal conditions, STING resides in the endoplasmic reticulum (ER). Upon detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS), the second messenger cyclic GMP-AMP (cGAMP) is produced. cGAMP binds to STING, triggering a conformational change and its translocation from the ER to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, a crucial step for its activation and the formation of signaling-competent multimers. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3]
References
Specificity of STING-IN-5 for the STING Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA. Its activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders. STING-IN-5 is a small molecule inhibitor of the STING protein. This technical guide provides a detailed exploration of the specificity of this compound for the STING protein, outlining key experimental approaches and data interpretation for researchers in drug discovery and chemical biology.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum (ER) resident protein. Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.
Figure 1: The cGAS-STING signaling pathway.
Assessing the Specificity of this compound
To be a viable therapeutic agent, an inhibitor must demonstrate high specificity for its intended target to minimize off-target effects and potential toxicity. The following sections detail experimental protocols and data presentation for evaluating the specificity of this compound.
Data Presentation: On-Target Potency and Off-Target Selectivity
A crucial aspect of characterizing any inhibitor is to quantify its potency against the intended target and a broad panel of other relevant proteins. While specific quantitative data for this compound is not publicly available, the following tables illustrate the types of data that are generated in such an analysis, using the STING inhibitor SN-011 as a representative example.[1]
Table 1: On-Target Potency of a Representative STING Inhibitor (SN-011)
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~500 nM | Human Foreskin Fibroblasts (HFFs) | [1] |
| Kd | 4.03 nM | Recombinant Human STING | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological process. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein; a lower Kd indicates a stronger binding affinity.
Table 2: Off-Target Selectivity of a Representative STING Inhibitor (SN-011)
To assess specificity, an inhibitor is typically screened against a panel of related proteins, such as other signaling adaptors or kinases. The results are often presented as the percent inhibition at a high concentration of the inhibitor (e.g., 10 µM) or as IC50 values for any significant off-target interactions.
| Target | Pathway | % Inhibition at 10 µM (Hypothetical) | IC50 (Hypothetical) |
| STING | cGAS-STING | >95% | ~500 nM |
| MAVS | RLR signaling | <10% | > 50 µM |
| TRIF | TLR signaling | <5% | > 50 µM |
| MYD88 | TLR signaling | <5% | > 50 µM |
| TBK1 | STING/RLR/TLR signaling | <15% | > 20 µM |
| IKKε | NF-κB signaling | <10% | > 50 µM |
This table presents hypothetical data to illustrate how the selectivity of a STING inhibitor would be displayed. The data for SN-011 suggests it is a more specific inhibitor of STING-dependent signaling than H-151 in vitro.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of a STING inhibitor like this compound.
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express STING (e.g., THP-1 monocytes) to 80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble STING protein in each sample by Western blotting using a STING-specific antibody.
-
Data Analysis:
-
Quantify the band intensities for STING at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melt curve. A rightward shift in the melt curve in the presence of this compound indicates target engagement and stabilization.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
IP-MS is used to identify the direct and indirect binding partners of a protein of interest, and thus can be used to assess the off-target interactions of a drug. In the context of this compound, this would involve comparing the proteins that co-immunoprecipitate with STING in the presence and absence of the inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing a tagged version of STING (e.g., FLAG-STING) or use an antibody specific to endogenous STING.
-
Treat the cells with this compound or a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells in a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-FLAG antibody (for tagged protein) or a STING-specific antibody conjugated to magnetic beads.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins in each sample using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein in the this compound-treated and vehicle-treated samples.
-
Proteins that show significantly reduced interaction with STING in the presence of this compound are potential direct or indirect targets of the inhibitor. Conversely, any new proteins that appear in the this compound treated sample could represent off-target interactions.
Figure 3: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.
Logical Relationship of On-Target vs. Off-Target Effects
The ideal inhibitor will have high affinity and potency for its intended target (on-target) and minimal interaction with other proteins (off-target). The experimental workflows described above are designed to elucidate this relationship.
Figure 4: Logical relationship of on-target vs. off-target effects.
Conclusion
A thorough evaluation of the specificity of a STING inhibitor like this compound is paramount for its development as a therapeutic agent. Through a combination of quantitative biochemical and cell-based assays, such as CETSA and IP-MS, researchers can build a comprehensive profile of the inhibitor's on-target potency and off-target liabilities. This in-depth understanding is essential for predicting clinical efficacy and ensuring patient safety. While specific data for this compound is not yet widely available, the methodologies and principles outlined in this guide provide a robust framework for its evaluation.
References
An In-depth Technical Guide on the Initial Characterization of STING Inhibitors
Disclaimer: Initial searches for a specific molecule designated "STING-IN-5" did not yield publicly available information. Therefore, this guide will provide a comprehensive overview of the initial characterization of a representative small molecule STING (Stimulator of Interferon Genes) inhibitor, drawing upon established methodologies and publicly available data for known STING antagonists. This document is intended for researchers, scientists, and drug development professionals.
Introduction to STING and Its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4][5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[1][2][4] While essential for host defense and anti-tumor immunity, aberrant or chronic STING activation is implicated in various autoimmune and inflammatory diseases.[6][7] This has spurred the development of STING inhibitors as potential therapeutics to manage these conditions.
This guide outlines the fundamental chemical and biological characterization of a novel STING inhibitor, providing a framework for its initial assessment.
Chemical Properties
The initial characterization of a novel STING inhibitor involves a thorough analysis of its chemical and physical properties. These properties are crucial for understanding its drug-like potential, including solubility, stability, and membrane permeability.
Table 1: Representative Chemical Properties of a Small Molecule STING Inhibitor
| Property | Value | Method |
| Molecular Formula | C₂₉H₂₇ClFNO₅ | Calculated from structure |
| Molecular Weight | 524.0 g/mol | Mass Spectrometry |
| LogP | 5.9 | Calculated (e.g., XLogP3) |
| Topological Polar Surface Area (TPSA) | 76.1 Ų | Calculated |
| Aqueous Solubility | Low (requires formulation) | Experimental (e.g., nephelometry) |
| Chemical Stability | Stable at room temperature | HPLC analysis over time |
Note: The data presented in this table is based on a representative STING ligand found in public databases and serves as an illustrative example.[8]
Biological Activity
The primary biological characterization of a STING inhibitor is to determine its potency and efficacy in modulating the STING pathway. This is typically assessed through a series of in vitro cellular assays.
Table 2: In Vitro Biological Activity of a Representative STING Inhibitor
| Assay | Cell Line | Stimulant | Readout | IC₅₀ / EC₅₀ |
| IFN-β Reporter Assay | HEK293T expressing STING | 2’3’-cGAMP | Luciferase activity | 20 nM[6] |
| NF-κB Reporter Assay | THP-1 monocytes | 2’3’-cGAMP | SEAP activity | Varies by compound |
| TBK1 Phosphorylation | Murine RAW macrophages | 2’3’-cGAMP | Western Blot | Varies by compound |
| IRF3 Phosphorylation | Human THP-1 monocytes | 2’3’-cGAMP | Western Blot | Varies by compound |
| Cytokine Secretion (IFN-β) | Primary human PBMCs | 2’3’-cGAMP | ELISA | Varies by compound |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of a novel compound. Below are outlines of key methodologies.
IFN-β and NF-κB Reporter Gene Assays
These assays are often the primary screening method to identify and characterize STING modulators.
-
Cell Culture: HEK293T or THP-1 cells are stably transfected with a plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-β or NF-κB promoter, respectively. The cells are also engineered to express the human STING protein.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor for a specified period (e.g., 1 hour).
-
STING Activation: The STING pathway is then activated by adding a known STING agonist, such as 2’3’-cGAMP.
-
Signal Detection: After an incubation period (e.g., 18-24 hours), the reporter gene activity is measured. For luciferase, a luminometer is used to detect light emission after the addition of a substrate. For SEAP, a colorimetric or chemiluminescent substrate is added to the cell supernatant and read on a spectrophotometer or luminometer.
-
Data Analysis: The IC₅₀ values are calculated by plotting the reporter signal as a function of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated TBK1 and IRF3
This method directly assesses the inhibition of key downstream signaling events in the STING pathway.
-
Cell Lysis: Cells (e.g., THP-1 monocytes or murine macrophages) are treated with the inhibitor and stimulated with a STING agonist as described above. After a shorter incubation period (e.g., 1-3 hours), the cells are washed and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of TBK1 and IRF3. Antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH or β-actin) are used as controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading controls to determine the extent of inhibition.
ELISA for Cytokine Secretion
This assay measures the functional outcome of STING pathway inhibition, which is the reduction in pro-inflammatory cytokine production.
-
Cell Treatment: Primary cells, such as human peripheral blood mononuclear cells (PBMCs), are treated with the inhibitor and stimulated with a STING agonist.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of a specific cytokine, such as IFN-β, in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of the cytokine, and this is used to determine the concentration of the cytokine in the experimental samples. The percentage of inhibition is then calculated relative to the stimulated control.
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Experimental Workflow for STING Inhibitor Characterization
Caption: A generalized workflow for the initial characterization of a STING inhibitor.
Conclusion
The initial characterization of a novel STING inhibitor requires a multi-faceted approach encompassing the determination of its chemical properties, the quantification of its biological activity, and the elucidation of its mechanism of action through a series of well-defined experimental protocols. The data and methodologies presented in this guide provide a foundational framework for the preclinical assessment of such compounds, which hold promise for the treatment of a range of inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. STING ligand-1 | C29H27ClFNO5 | CID 135393515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: STING-IN-5 In Vitro Assay for Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[3][4] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[3][4]
These application notes provide a detailed protocol for an in vitro assay to characterize the activity of STING-IN-5, a novel STING agonist, on primary human immune cells. The protocol outlines the isolation of peripheral blood mononuclear cells (PBMCs), treatment with this compound, and subsequent analysis of STING pathway activation through cytokine quantification and gene expression analysis of interferon-stimulated genes (ISGs).
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[2] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[1][5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Caption: Overview of the cGAS-STING signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay protocol for evaluating this compound in primary immune cells.
Caption: Experimental workflow for the this compound in vitro assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| This compound | (Specify Source) | (Specify Lot #) |
| 2'3'-cGAMP (Positive Control) | InvivoGen | tlrl-nacga23 |
| Lipofectamine 2000 | Thermo Fisher Scientific | 11668019 |
| Human IFN-β ELISA Kit | R&D Systems | DIFNB0 |
| Human TNF-α ELISA Kit | R&D Systems | DTA00D |
| RNeasy Mini Kit | QIAGEN | 74104 |
| iScript cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced Universal SYBR Green Supermix | Bio-Rad | 1725271 |
| Primer: IFNB1 (Human) | Integrated DNA Technologies | (Specify Sequence) |
| Primer: CXCL10 (Human) | Integrated DNA Technologies | (Specify Sequence) |
| Primer: ISG15 (Human) | Integrated DNA Technologies | (Specify Sequence) |
| Primer: GAPDH (Human) | Integrated DNA Technologies | (Specify Sequence) |
Experimental Protocol
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue.
Cell Seeding
-
Dilute the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to adhere.
Treatment with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete RPMI medium to achieve the desired final concentrations.
-
As a positive control, prepare a working solution of 2'3'-cGAMP. For intracellular delivery, complex cGAMP with a transfection reagent like Lipofectamine 2000 according to the manufacturer's protocol.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the seeded PBMCs and replace it with 1 mL of the prepared treatments.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Sample Collection
-
After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C for cytokine analysis.
-
Wash the remaining cells once with PBS.
-
Add 350 µL of RLT buffer (from the RNeasy Mini Kit) to each well to lyse the cells.
-
Pipette the lysate up and down several times to homogenize and transfer to a microcentrifuge tube. Store at -80°C for RNA extraction.
Data Analysis
Cytokine Quantification by ELISA
-
Thaw the collected supernatants on ice.
-
Perform the ELISA for IFN-β and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Gene Expression Analysis by RT-qPCR
-
Thaw the cell lysates and extract total RNA using the RNeasy Mini Kit following the manufacturer's protocol.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit.
-
Set up the qPCR reaction using SsoAdvanced Universal SYBR Green Supermix, cDNA, and primers for the target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (GAPDH).
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Expected Results and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the assay.
Table 1: Cytokine Secretion from PBMCs Treated with this compound
| Treatment | Concentration (µM) | IFN-β (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Vehicle Control | - | (Baseline Value) | (Baseline Value) |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| 2'3'-cGAMP (Positive Control) | 10 |
Table 2: Fold Change in ISG Expression in PBMCs Treated with this compound
| Treatment | Concentration (µM) | IFNB1 Fold Change ± SD | CXCL10 Fold Change ± SD | ISG15 Fold Change ± SD |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| 2'3'-cGAMP (Positive Control) | 10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability | Harsh isolation procedure | Handle cells gently, keep on ice, and minimize processing time. |
| High Background Cytokine Levels | Contamination | Use sterile technique and test reagents for endotoxin. |
| No Response to STING Agonist | Inefficient agonist delivery | For cGAMP, ensure proper complexing with a transfection reagent. Consider alternative delivery methods for this compound if it is not cell-permeable. |
| Low STING expression in cells | Use a positive control cell line known to respond to STING agonists (e.g., THP-1 cells). | |
| High Variability Between Replicates | Inconsistent cell seeding or treatment | Ensure accurate pipetting and thorough mixing of cell suspensions and reagents. |
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro activity of the STING agonist this compound on primary human immune cells. By measuring both cytokine secretion and the induction of interferon-stimulated genes, this assay offers a comprehensive assessment of STING pathway activation. The data generated from this protocol will be valuable for the characterization and development of novel STING-targeted immunotherapies.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING | EMBO Reports [link.springer.com]
Application Notes and Protocols for In Vivo Use of STING Modulator-5 (STING-IN-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[1] Aberrant activation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making STING inhibitors valuable tools for research and potential therapeutic agents.[2][3]
STING modulator-5, herein referred to as STING-IN-5, has been identified as a modulator of the STING pathway.[4] It acts as an antagonist in peripheral blood mononuclear cells (PBMC) with a pIC50 of 8.1 and also antagonizes THP-1 cells, suggesting its potential in immunology research.[4] While specific in vivo dosage recommendations for this compound are not yet publicly available, this document provides a comprehensive guide based on its known in vitro activity and detailed protocols for similar, well-characterized STING inhibitors. This information is intended to serve as a starting point for researchers to design and optimize their own in vivo experiments with this compound.
This compound: In Vitro Activity
| Compound | Cell Line | Activity | pIC50 | Reference |
| STING modulator-5 | PBMC | Antagonist | 8.1 | [4] |
| STING modulator-5 | THP-1 cells | Antagonist | - | [4] |
Recommended In Vivo Protocols for STING Inhibitors (Examples)
As a starting point for in vivo studies with this compound, the following protocols for the well-characterized STING inhibitors C-176 and BB-Cl-amidine are provided. Researchers should adapt and optimize these protocols based on the specific characteristics of this compound and their experimental model.
Table 1: In Vivo Dosage of STING Inhibitors
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| C-176 | C57BL/6J mice | 750 nmol/200 μL | Intraperitoneal (IP) | Corn oil | [5][6] |
| BB-Cl-amidine | Mice | 10 mg/kg | Intraperitoneal (IP) | Not specified | [7] |
Experimental Protocol: In Vivo Administration of a STING Inhibitor
This protocol is based on the methodology reported for the STING inhibitor C-176 and can be adapted for this compound.[5][6]
Materials:
-
This compound
-
Vehicle (e.g., Corn oil, or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles
-
Appropriate animal model (e.g., C57BL/6J mice)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
For a corn oil vehicle:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the compound in sterile corn oil to the desired final concentration (e.g., for C-176, this was 750 nmol in 200 μL).[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
For an aqueous formulation (example for C-176): [5]
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 17.9 mg/mL for C-176).
-
To prepare 1 mL of the final working solution, add 50 μL of the clarified DMSO stock solution to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of sterile ddH2O to bring the final volume to 1 mL. Use the mixed solution immediately.[5]
-
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Gently restrain the animal.
-
Administer the prepared dosing solution via the desired route (e.g., intraperitoneal injection). The volume should be appropriate for the size of the animal (e.g., 200 μL for a mouse).[5][6]
-
For studies involving STING activation, a STING agonist (e.g., diABZI) can be administered after a pre-treatment period with the inhibitor (e.g., 1 hour).[7]
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At the desired time points post-administration, collect samples (e.g., blood for serum analysis of cytokines like IFN-β and TNF-α, tissues for downstream analysis).
-
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathway and Experimental Workflow Diagrams
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo STING Inhibition
Caption: A generalized workflow for in vivo evaluation of this compound.
Disclaimer: The provided protocols are based on published data for similar compounds and should be used as a guideline. It is crucial to perform dose-response studies and toxicity assessments to determine the optimal and safe dosage of this compound for your specific in vivo model. All research should be conducted in compliance with relevant safety and ethical regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. STING modulator-5 - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for STING-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of STING-IN-5, a small molecule modulator of the STING (Stimulator of Interferon Genes) pathway, in cell culture applications. The information is intended to guide researchers in accurately preparing and applying this compound in in vitro studies.
Introduction to this compound
This compound is a valuable tool for investigating the STING signaling cascade, a critical component of the innate immune system. The cGAS-STING pathway is activated by the presence of cytosolic DNA, which can originate from pathogens or cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-pathogen responses and anti-tumor immunity. Understanding how to properly handle and utilize STING pathway modulators like this compound is crucial for obtaining reliable and reproducible experimental results.
This compound Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for maintaining its stability and activity. Based on the properties of similar STING inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility and Stock Solution Recommendations for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Use high-purity, anhydrous DMSO to ensure optimal solubility and stability. |
| Recommended Stock Concentration | 10-50 mM in DMSO | Preparing a high-concentration stock allows for minimal solvent addition to cell cultures, reducing potential cytotoxicity. For example, a 10 mM stock solution is 1000x the concentration of a 10 µM working solution. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles which can degrade the compound. Aliquoting into single-use volumes is highly recommended. |
| Stability | Stable for at least 6 months at -20°C | Protect from light. |
Protocol for Preparing a 10 mM Stock Solution of this compound:
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The volume of DMSO will depend on the molecular weight of this compound. For example, if the molecular weight is 500 g/mol , to prepare a 10 mM solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 500 g/mol ) / 0.01 mol/L = 0.0002 L = 200 µL
-
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Application in Cell Culture
This compound can be used to modulate the STING pathway in various cell lines. The optimal working concentration will vary depending on the cell type, assay, and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Table 2: Typical Working Concentrations for STING Modulators in Cell-Based Assays
| Assay Type | Typical Working Concentration Range | Incubation Time |
| Inhibition of STING activation | 0.1 µM - 50 µM | 1 - 24 hours |
| Cytotoxicity assays | 1 µM - 100 µM | 24 - 72 hours |
| Gene expression analysis (e.g., IFN-β) | 0.5 µM - 25 µM | 4 - 24 hours |
| Protein phosphorylation analysis (e.g., p-TBK1, p-IRF3) | 1 µM - 50 µM | 30 minutes - 8 hours |
Protocol for Treating Cells with this compound:
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of medium before adding it to the final culture volume. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
-
Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with your downstream analysis (e.g., cell viability assay, RNA extraction for qPCR, protein extraction for Western blot).
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway. This compound is designed to modulate this pathway, and understanding the key players is essential for interpreting experimental results.
Application of STING Inhibitors in Neuroinflammation Research
A Note to Researchers: Initial searches for the compound "STING-IN-5" did not yield any specific information in the public domain. This may indicate a non-public internal designation, a novel compound not yet described in the literature, or a possible misnomer.
This document instead focuses on a well-characterized, blood-brain barrier permeable STING (Stimulator of Interferon Genes) inhibitor, C-176 , as a representative tool for studying the role of the STING pathway in neuroinflammation. The principles and protocols outlined here can be adapted for other STING inhibitors as they become available.
Introduction to STING and Neuroinflammation
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells. In the central nervous system (CNS), aberrant activation of the STING pathway in glial cells, particularly microglia, is increasingly recognized as a key driver of neuroinflammation. This chronic inflammatory state is a hallmark of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[1][2] Pharmacological inhibition of STING, therefore, presents a promising therapeutic strategy to mitigate detrimental neuroinflammatory responses.[2]
C-176: A Covalent Inhibitor of Mouse STING
C-176 is a potent and selective small-molecule inhibitor of mouse STING.[3][4] Its mechanism of action involves the covalent modification of cysteine residue 91 (Cys91) in the transmembrane domain of STING.[4] This modification blocks the palmitoylation of STING, a critical step for its activation, clustering, and downstream signaling.[5] It is important to note that C-176 is effective against mouse STING but not human STING, making it a valuable tool for preclinical research in mouse models of neurological disease.[3][6]
Quantitative Data for C-176
The following table summarizes key quantitative data for C-176 from various studies.
| Parameter | Value | Species/Cell Type | Condition | Reference |
| In Vitro Activity | ||||
| IC50 (STING signaling) | ~100 nM | Mouse Embryonic Fibroblasts | 2'3'-cGAMP stimulation | [6] |
| Effective Concentration | 0.1–2 µM | BV2 microglia-like cells | c-di-GMP stimulation | [7] |
| Effective Concentration | 20 µM | Bone-Marrow Derived Macrophages (BMDMs) | mtDNA stimulation | [4] |
| In Vivo Administration | ||||
| Dosage | 750 nmol, single intravenous dose | Male Mice (10-12 weeks old) | Controlled Cortical Impact (TBI model) | [2] |
| Pharmacokinetics | ||||
| Property | Blood-Brain Barrier Permeable | Mouse | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of STING in Microglia
This protocol describes how to assess the efficacy of C-176 in inhibiting STING activation in a microglial cell line.
Objective: To determine the effect of C-176 on pro-inflammatory cytokine expression in lipopolysaccharide (LPS) and MPP+ (a neurotoxin) stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
C-176 (prepared in DMSO)
-
Lipopolysaccharide (LPS)
-
MPP+ iodide
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for Western Blotting (antibodies for p-TBK1, TBK1, p-STING, STING, and loading control like β-actin)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Seed BV2 cells in appropriate plates. Once they reach 70-80% confluency, pre-treat the cells with C-176 (e.g., at concentrations ranging from 0.1 to 2 µM) or vehicle (DMSO) for 30 minutes to 1 hour.[7]
-
Stimulation: After pre-treatment, stimulate the cells with a combination of LPS and MPP+ to induce a pro-inflammatory response.[1]
-
Incubation: Incubate the cells for a designated period (e.g., 8 hours for protein analysis, or a shorter time for gene expression analysis).[7]
-
Sample Collection & Analysis:
-
Gene Expression: Harvest cells, extract total RNA, and perform qRT-PCR to measure the mRNA levels of pro-inflammatory cytokines such as Tnf-α, Il-1β, and Cxcl10.[2]
-
Protein Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation of STING and its downstream kinase TBK1. A reduction in the p-STING/STING and p-TBK1/TBK1 ratios indicates successful inhibition.[4][7]
-
Protocol 2: In Vivo Administration of C-176 in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol outlines the procedure for administering C-176 to mice following a surgically induced TBI to assess its neuroprotective effects.
Objective: To evaluate the effect of C-176 on lesion size, motor deficits, and neuroinflammation in a controlled cortical impact (CCI) mouse model of TBI.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Controlled cortical impactor device
-
C-176
-
Saline (vehicle)
-
Anesthetics
-
Gait analysis system (e.g., DigiGait™)
-
Reagents for histology and immunohistochemistry
Procedure:
-
TBI Induction: Anesthetize the mice and perform a craniotomy. Induce a moderate TBI using a controlled cortical impactor. Sham-operated animals will undergo the same surgical procedure without the impact.
-
C-176 Administration: Thirty minutes after the CCI, administer a single 750 nmol dose of C-176 or an equivalent volume of saline (vehicle) intravenously.[2]
-
Behavioral Analysis: At 24 hours post-TBI, assess motor function and gait symmetry using a system like DigiGait™.[2]
-
Tissue Collection and Analysis:
-
At 2 hours post-TBI, a cohort of mice can be euthanized, and brain tissue (striatum) collected for qRT-PCR analysis of pro-inflammatory cytokine gene expression (Tnf-α, Il-1β, Cxcl10).[2]
-
At 24 hours post-TBI, another cohort of mice can be euthanized. Perfuse the brains and collect them for histological analysis to measure the cortical lesion area.[2]
-
Visualizing Pathways and Workflows
STING Signaling Pathway and Inhibition by C-176
References
- 1. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of STING reduces neuroinflammation-mediated damage post-traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C 176 | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Protocol for Assessing STING-IN-5 Activity Using a Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[1] Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[1]
STING-IN-5 is a modulator of the STING pathway, acting as an antagonist. This document provides a detailed protocol for a cell-based reporter assay to quantitatively assess the inhibitory activity of this compound. This assay utilizes a reporter gene, such as luciferase, under the control of a STING-inducible promoter, providing a robust and high-throughput method for characterizing STING inhibitors.
Principle of the Assay
The STING reporter assay is a cell-based method that measures the transcriptional activation of genes downstream of the STING pathway. The foundation of this assay is a reporter cell line engineered to express a reporter gene, typically firefly luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter containing Interferon-Stimulated Response Elements (ISRE).
When the STING pathway is activated by an agonist, such as cyclic GMP-AMP (cGAMP), a signaling cascade is initiated.[2] This leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[2] Activated IRF3 translocates to the nucleus and binds to the ISRE in the reporter construct, driving the expression of the reporter gene. The resulting signal, measured as luminescence or a colorimetric change, is proportional to the level of STING pathway activation. When an inhibitor like this compound is present, it interferes with this pathway, leading to a quantifiable reduction in the reporter signal.
Signaling Pathway Diagram
Caption: STING pathway activation and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for the STING reporter assay.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
| Assay Type | Cell Line/System | Parameter | Value (pIC50) |
| STING Antagonist Activity | THP-1 cells | pIC50 | 8.9 |
| STING Antagonist Activity | Peripheral Blood Mononuclear Cells (PBMC) | pIC50 | 8.1 |
| Biochemical Binding Assay | Human STING C-terminal domain (CTD) | pIC50 | 9.5 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1-Lucia™ ISG reporter cell line (or a similar cell line with an ISRE-luciferase reporter).
-
This compound: Prepare a stock solution in DMSO.
-
STING Agonist: 2'3'-cGAMP (cyclic GMP-AMP).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI 1640 supplemented with 1% Penicillin-Streptomycin.[3]
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., ONE-Step™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Phosphate-Buffered Saline (PBS).
-
DMSO (Dimethyl sulfoxide).
Cell Culture
-
Culture the THP-1 reporter cell line in a T-75 flask with the recommended growth medium.
-
Maintain the cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.
-
Incubate at 37°C with 5% CO2.
Assay Protocol
-
Cell Seeding:
-
On the day of the assay, harvest the cells and resuspend them in fresh assay medium.
-
Seed the cells at a density of approximately 40,000 cells per well in a 96-well white, clear-bottom plate in a volume of 75 µL of assay medium.[3]
-
Include wells for "cells only" (negative control) and "cells + agonist" (positive control).
-
-
Compound Preparation (this compound):
-
Prepare a serial dilution of this compound in assay medium. It is recommended to prepare these dilutions at 4-fold the final desired concentration.
-
The final concentration of DMSO in the assay should be kept below 0.5% to avoid cytotoxicity.
-
-
Inhibitor Treatment:
-
STING Pathway Activation:
-
Prepare the STING agonist (2'3'-cGAMP) in assay medium at a concentration that induces a robust signal (the EC80 concentration is recommended and should be determined empirically).
-
Add the agonist solution to all wells except for the "cells only" negative control wells.
-
The final volume in each well should now be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.[3]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.[3]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[3]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the "cell-free" control wells from all other readings.
-
Normalization:
-
The "cells only" wells represent 0% activity (or 100% inhibition).
-
The "cells + agonist" wells represent 100% activity (or 0% inhibition).
-
Normalize the data for each concentration of this compound as a percentage of the positive control (agonist only).
-
-
IC50 Calculation:
-
Plot the normalized data (percentage inhibition) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in the luciferase signal.
-
References
Application Note: Inhibition of cGAMP-Induced Cytokine Release Using STING-IN-5
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[1][3][4] The second messenger molecule, cyclic GMP-AMP (cGAMP), produced by cGAS (cyclic GMP-AMP synthase) upon binding to cytosolic DNA, is a key activator of STING.[4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target.
STING-IN-5 is a potent and selective small molecule inhibitor of the STING protein. It functions by competitively binding to the cGAMP binding pocket on the STING dimer, thereby preventing the conformational changes required for STING activation and downstream signaling. This application note provides a detailed protocol for utilizing this compound to block cGAMP-induced cytokine release in a cell-based assay. The data presented is representative of the inhibitory activity of a cGAMP-competitive STING inhibitor.
STING Signaling Pathway
The cGAS-STING signaling cascade begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes cGAMP from ATP and GTP.[4] cGAMP then binds to STING, which is localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.[3] STING activation also leads to the activation of NF-κB, which drives the expression of other pro-inflammatory cytokines.[1]
Data Presentation
The inhibitory activity of this compound was assessed by measuring its effect on cGAMP-induced IFN-β production in various cell types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is representative of a potent and selective cGAMP-competitive STING inhibitor.
| Cell Line | Species | Assay Endpoint | IC50 (nM) |
| THP-1 | Human | IFN-β mRNA | 502.8 |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Ifnb mRNA | 127.5 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Ifnb mRNA | 107.1 |
Table 1: Inhibitory activity of a representative cGAMP-competitive STING inhibitor on cGAMP-induced IFN-β expression. Data is based on the activity of SN-011.[5]
Experimental Protocols
Protocol 1: In Vitro Inhibition of cGAMP-Induced IFN-β Production
This protocol describes a method to quantify the inhibitory effect of this compound on cGAMP-induced IFN-β production in human THP-1 monocytes.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PMA (Phorbol 12-myristate 13-acetate)
-
2’3’-cGAMP
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Primers for human IFN-β and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation. After incubation, aspirate the PMA-containing medium and replace it with fresh, PMA-free complete medium. Allow the cells to rest for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Treatment:
-
Pre-treat the differentiated THP-1 cells with the various concentrations of this compound for 2 hours. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Stimulation:
-
Prepare a working solution of 2’3’-cGAMP in complete medium.
-
Add 2’3’-cGAMP to the wells to a final concentration of 10 µg/mL.
-
Include a negative control (no cGAMP stimulation) and a positive control (cGAMP stimulation with vehicle).
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction and RT-qPCR:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction.
-
Purify total RNA according to the manufacturer’s protocol.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Perform qPCR using primers for human IFN-β and a housekeeping gene to determine the relative mRNA expression levels.
-
-
Data Analysis:
-
Normalize the IFN-β mRNA expression to the housekeeping gene.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the cGAMP-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Measurement of Secreted IFN-β by ELISA
This protocol details the measurement of secreted IFN-β protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant collected from the experiment described in Protocol 1.
-
Human IFN-β ELISA kit (follow the manufacturer’s instructions).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Collection:
-
Following the 6-hour stimulation with cGAMP (or a longer time point, e.g., 24 hours, if optimized for protein secretion), carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
The clarified supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the standards and samples according to the ELISA kit manual. Dilute the supernatant samples if necessary.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.
-
Determine the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of IFN-β secretion for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of the STING pathway in various physiological and pathological processes. The protocols provided in this application note offer a reliable method for assessing the inhibitory activity of this compound on cGAMP-induced cytokine release. The representative data demonstrates the potent and cell-type-specific inhibitory effects of cGAMP-competitive STING inhibitors. These methods can be adapted for screening and characterizing other potential STING inhibitors.
References
Preclinical Administration of STING Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for STING (Stimulator of Interferon Genes) agonists in preclinical animal studies. Due to the lack of specific public data for a compound designated "STING-IN-5," this document utilizes data from a well-characterized representative STING agonist, ADU-S100 (also known as MIW815), to illustrate the methodologies and potential outcomes. The protocols provided are generalized for use with novel STING agonists in murine cancer models.
Introduction
The STING pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. This has led to the development of numerous STING agonists as cancer immunotherapies. Preclinical evaluation of these agonists in animal models is essential to determine their safety, efficacy, and optimal administration strategies. The two primary routes of administration in these studies are direct intratumoral (I.T.) injection to maximize local drug concentration and systemic delivery to address metastatic disease.
STING Signaling Pathway
Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs) to the STING protein located on the endoplasmic reticulum. This triggers a conformational change and translocation of STING to the Golgi apparatus, leading to the phosphorylation of TBK1 and subsequent phosphorylation of IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade stimulates dendritic cell maturation, enhances antigen presentation, and ultimately leads to the activation of tumor-specific CD8+ T cells.
Determining the Potency of STING-IN-5: Application Notes and Protocols for IC50 Determination in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of STING-IN-5, a modulator of the Stimulator of Interferon Genes (STING) pathway. The provided methodologies are designed to be robust and reproducible for researchers in immunology, oncology, and drug discovery.
Introduction to STING and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4][5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[6][7] Dysregulation of the STING pathway is implicated in various autoimmune diseases, making STING an attractive target for therapeutic intervention.[8]
This compound is a modulator of the STING pathway.[9] Understanding its potency through IC50 determination is a crucial step in its development as a potential therapeutic agent. This document outlines two primary cell-based assays for this purpose: a Luciferase Reporter Assay using THP-1 cells and a quantitative PCR (qPCR) assay to measure interferon-beta (IFN-β) mRNA levels.
Quantitative Data Summary
The following table summarizes the reported potency of a STING modulator, likely this compound, in relevant cell-based assays.
| Compound | Cell Line | Assay Type | Readout | pIC50 | IC50 (nM) | Reference |
| STING modulator-5 | THP-1 | Antagonist Assay | Not Specified | 8.9 | ~1.26 | [9] |
| STING modulator-5 | PBMCs | Antagonist Assay | Not Specified | 8.1 | ~7.94 | [9] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the STING signaling pathway and the general experimental workflow for determining the IC50 of an inhibitor.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: THP-1 Luciferase Reporter Assay for STING Inhibition
This protocol utilizes a THP-1 cell line stably expressing a luciferase reporter gene under the control of an IRF-inducible promoter.[10][11]
Materials:
-
IRF-Luciferase THP-1 reporter cell line (e.g., from BPS Bioscience or InvivoGen)[10][12]
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[13]
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[10]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells into a white, clear-bottom 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[10]
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium at 4-fold the final desired concentration.
-
Pre-treatment: Add 25 µL of the diluted this compound to the appropriate wells. For control wells, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.[10]
-
Stimulation: Prepare the STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a sub-maximal response (EC80 is recommended, to be determined empirically). Add the agonist to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[10]
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Rock the plate at room temperature for approximately 15-30 minutes to ensure complete cell lysis.[10]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data to the stimulated control (cells with agonist but no inhibitor).
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
-
Protocol 2: IFN-β mRNA Quantification by RT-qPCR in Mouse Embryonic Fibroblasts (MEFs)
This protocol measures the inhibition of STING-induced IFN-β gene expression.[15]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-Glutamine.[3]
-
This compound
-
STING agonist (e.g., Herring Testes DNA (HT-DNA) or 2'3'-cGAMP)
-
Transfection reagent (if using HT-DNA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Ifnb and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed MEFs into a 24-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treatment: Replace the medium with the medium containing the different concentrations of this compound and incubate for 6 hours.[15]
-
Stimulation:
-
For HT-DNA: Transfect the cells with HT-DNA according to the manufacturer's protocol for the transfection reagent.
-
For 2'3'-cGAMP: Add 2'3'-cGAMP directly to the medium.
-
-
Incubation: Incubate for 3-6 hours post-stimulation.[15]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for Ifnb and the housekeeping gene.
-
Data Analysis:
-
Calculate the relative expression of Ifnb mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Normalize the data to the stimulated control.
-
Plot the normalized Ifnb expression against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15]
-
Concluding Remarks
The protocols described provide a robust framework for determining the IC50 of this compound. The choice of assay will depend on the available resources and the specific research question. The THP-1 reporter assay is generally higher-throughput, while the qPCR assay provides a direct measure of the downstream gene expression. It is recommended to confirm the IC50 value in multiple cell types and using different readouts to gain a comprehensive understanding of the compound's potency. As with any in vitro assay, it is crucial to ensure that the observed inhibition is not due to cytotoxicity of the compound at the tested concentrations. A parallel cell viability assay is therefore recommended.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING | EMBO Reports [link.springer.com]
- 6. youtube.com [youtube.com]
- 7. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 12. invivogen.com [invivogen.com]
- 13. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioRender App [app.biorender.com]
- 15. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING-IN-5 in Viral Infection Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of STING-IN-5, a modulator of the Stimulator of Interferon Genes (STING) pathway, for investigating the role of STING in viral infections.
Introduction to STING and Its Role in Viral Infections
The innate immune system serves as the first line of defense against invading pathogens, including viruses. A critical component of this system is the cGAS-STING signaling pathway, which is responsible for detecting the presence of cytosolic DNA.[1] This pathway is pivotal in initiating a robust antiviral response.
Upon infection, viral DNA in the cytoplasm is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger molecule 2',3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum-resident protein.[2] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[2][3]
Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][5] These cytokines establish an antiviral state in the infected and neighboring cells, limiting viral replication and spread.[1][6]
While the cGAS-STING pathway is central to the defense against DNA viruses, emerging evidence indicates its involvement in the response to RNA viruses as well.[3][7] This can occur through various mechanisms, including the release of mitochondrial DNA into the cytosol upon cellular stress induced by RNA virus infection.
This compound: A Novel Antagonist of the STING Pathway
This compound, also referred to as STING modulator-5, is a recently identified antagonist of the STING signaling pathway.[8] It has been shown to antagonize STING activity in human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.[8] this compound exerts its inhibitory effect by binding to the C-terminal domain (CTD) of human STING.[8]
Applications of this compound in Virology Research
As a specific inhibitor of STING, this compound is a valuable tool for elucidating the precise role of the STING pathway in the context of various viral infections. Potential applications include:
-
Dissecting the contribution of STING to antiviral immunity: By selectively blocking STING activation, researchers can determine the extent to which the STING pathway contributes to the control of different DNA and RNA viruses.
-
Investigating viral evasion strategies: Many viruses have evolved mechanisms to counteract the STING pathway.[9] this compound can be used to study these evasion mechanisms and identify viral proteins that target STING.
-
Understanding the role of STING in viral pathogenesis: In some viral infections, an overactive STING response can contribute to immunopathology. This compound can be employed to investigate the detrimental effects of STING signaling and to explore the therapeutic potential of STING inhibition.
-
High-throughput screening for antiviral compounds: this compound can serve as a control compound in screening assays designed to identify novel activators or inhibitors of the STING pathway with therapeutic potential.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in various assays.
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Functional Antagonism | Human PBMCs | pIC50 | 8.1 | [8] |
| Functional Antagonism | THP-1 cells | pIC50 | 8.9 | [8] |
| Binding Affinity | Human STING (C-terminal domain) | pIC50 | 9.5 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
cGAS-STING Signaling Pathway
Mechanism of Action of this compound
Experimental Workflow for Studying this compound in Viral Infections
Experimental Protocols
Note: The following are template protocols and should be optimized for specific cell types, viruses, and experimental conditions.
Protocol 1: In Vitro Viral Replication Assay using this compound
Objective: To determine the effect of this compound on the replication of a specific virus in a given cell line.
Materials:
-
Permissive cell line (e.g., A549, Vero, THP-1)
-
Virus stock of known titer
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for viral quantification (e.g., crystal violet for plaque assay, reagents for qPCR)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the permissive cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Treatment: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for 2-4 hours.
-
Viral Infection: Dilute the virus stock in serum-free medium to achieve the desired multiplicity of infection (MOI). Remove the compound-containing medium and infect the cells with the virus. Incubate for 1 hour to allow for viral adsorption.
-
Incubation: After the adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of this compound or vehicle control. Incubate for the desired duration of the viral replication cycle (e.g., 24, 48, 72 hours).
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform a plaque assay on fresh cell monolayers to determine the viral titer (Plaque Forming Units/mL).
-
TCID50 Assay: Determine the 50% tissue culture infective dose.
-
qPCR: Extract viral nucleic acids from the supernatant or cell lysate and quantify the viral genome copy number using quantitative PCR.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen to visualize and quantify infected cells.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.
Protocol 2: Measurement of Type I Interferon Response in Virus-Infected Cells Treated with this compound
Objective: To assess the effect of this compound on the production of type I interferon (IFN-β) in response to viral infection.
Materials:
-
Cells capable of a robust STING-dependent IFN response (e.g., THP-1, L929)
-
Virus stock
-
This compound
-
Vehicle control
-
Reagents for RNA extraction
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR) for IFN-β and a housekeeping gene
-
ELISA kit for IFN-β
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Viral Infection: Infect the cells with the virus at a suitable MOI.
-
Incubation: Incubate the cells for a time point known to induce a strong IFN-β response (e.g., 6, 12, 24 hours post-infection).
-
Sample Collection:
-
For RT-qPCR: Collect the cell lysate for RNA extraction.
-
For ELISA: Collect the cell culture supernatant.
-
-
Quantification of IFN-β:
-
RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
ELISA: Quantify the concentration of secreted IFN-β in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the IFN-β mRNA levels to the housekeeping gene. Compare the levels of IFN-β mRNA and protein in this compound-treated cells to the vehicle-treated control.
Protocol 3: this compound Binding Affinity Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To confirm the binding of this compound to the C-terminal domain (CTD) of STING. This is a more advanced protocol that may require specialized reagents and instrumentation.
Principle: This assay is based on the principle of FRET, where the transfer of energy from a donor fluorophore to an acceptor fluorophore occurs when they are in close proximity. A fluorescently labeled ligand that binds to the STING CTD can be displaced by an unlabeled competitor (this compound), leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant human STING CTD protein
-
A known fluorescently labeled ligand for the STING CTD (e.g., a fluorescent cGAMP analog) to serve as the FRET donor/acceptor pair with a fluorescently labeled antibody or a tag on the protein.
-
This compound
-
Assay buffer
-
Microplate reader capable of measuring FRET
Procedure:
-
Assay Setup: In a microplate, combine the purified STING CTD protein and the fluorescently labeled ligand in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
FRET Measurement: Measure the FRET signal using a microplate reader with the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
Data Analysis: Plot the FRET signal as a function of the this compound concentration. Fit the data to a suitable binding model to determine the IC50 or Ki value, which represents the binding affinity of this compound for the STING CTD.
By utilizing these application notes and protocols, researchers can effectively employ this compound as a tool to advance our understanding of the critical role of the STING pathway in viral infections and to explore new avenues for antiviral drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING | EMBO Reports [link.springer.com]
- 5. STING ligand-1 | C29H27ClFNO5 | CID 135393515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | When STING Meets Viruses: Sensing, Trafficking and Response [frontiersin.org]
- 7. STING-dependent translation inhibition restricts RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Message in a bottle: lessons learned from antagonism of STING signalling during RNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING-IN-5 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing STING-IN-5, a modulator of the STING (Stimulator of Interferon Genes) pathway. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your experiments, ensuring optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new experiment?
A1: As a starting point, a dose-response curve is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data for STING modulators, a broad range of 0.01 µM to 10 µM can be considered for initial testing. For STING modulator-5, a related compound, the half-maximal inhibitory concentration (pIC50) has been reported as 8.1 in peripheral blood mononuclear cells (PBMCs) and 8.9 in THP-1 cells[1]. This translates to an approximate IC50 of 7.94 nM and 1.26 nM, respectively. Therefore, a starting concentration range of 1 nM to 100 nM would be a reasonable starting point for dose-response studies.
Q2: How can I confirm that this compound is engaging its target in my cellular model?
A2: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization or destabilization of a protein upon ligand binding[2][3]. An isothermal dose-response fingerprint (ITDRF) assay, a variation of CETSA, can further confirm target engagement in a dose-dependent manner[4][5].
Q3: What are the key downstream readouts to measure STING pathway inhibition by this compound?
A3: Inhibition of the STING pathway can be assessed by measuring several downstream markers:
-
Phosphorylation of STING, TBK1, and IRF3: Western blotting is a standard method to detect the phosphorylation status of these key signaling proteins. A decrease in phosphorylation upon treatment with this compound indicates pathway inhibition[6][7].
-
Cytokine Secretion: Measurement of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a robust method to quantify the functional outcome of STING inhibition[6][7][8].
-
Gene Expression: Analyzing the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB, CXCL10, and OAS1 by RT-qPCR can also serve as a sensitive readout of STING pathway activity[9][10].
Q4: Is this compound expected to be cytotoxic at higher concentrations?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of STING pathway activity | Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit STING in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value. |
| Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING protein expression by Western blot. Consider using a cell line known to have a functional STING pathway (e.g., THP-1, PBMCs)[6][8]. | |
| Inefficient Compound Delivery: The compound may not be effectively reaching its intracellular target. | Ensure proper dissolution of this compound. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5% to avoid solvent-induced artifacts[12]. | |
| High background signal in control wells | Constitutive STING Pathway Activation: Some cell lines may exhibit baseline STING activity. | Use a STING-deficient cell line as a negative control to confirm that the observed signal is STING-dependent. |
| Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, including STING. | Regularly test cell cultures for contamination. | |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Inconsistent Reagent Addition: Variations in the amount of this compound or agonist added to each well. | Use calibrated pipettes and consistent techniques for all additions. | |
| Observed cytotoxicity at expected working concentrations | Off-target Effects: The compound may have off-target effects at the tested concentrations. | Perform a dose-response for cytotoxicity and compare it to the dose-response for STING inhibition. Select a concentration that provides significant inhibition with minimal toxicity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Include a vehicle control with the same final solvent concentration to assess solvent-related toxicity. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for STING modulators to guide your experimental design. Note that data for "this compound" is limited, and information from other well-characterized STING inhibitors is provided for reference.
Table 1: IC50/pIC50 Values of STING Modulators
| Compound | Assay | Cell Line/System | IC50 / pIC50 | Reference |
| STING modulator-5 | Antagonism | PBMCs | pIC50 = 8.1 (~7.94 nM) | [1] |
| STING modulator-5 | Antagonism | THP-1 cells | pIC50 = 8.9 (~1.26 nM) | [1] |
| C-176 | IFN-β Reporter Activity | HEK293 cells | Effective at 0.01 - 5 µM | [13] |
| SN-011 | Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | 127.5 nM | [9] |
| SN-011 | Ifnb expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 107.1 nM | [9] |
| SN-011 | Ifnb expression | Human Foreskin Fibroblasts (HFFs) | 502.8 nM | [9] |
| H-151 | Ifnb expression | MEFs | 138 nM | [9] |
| H-151 | Ifnb expression | BMDMs | 109.6 nM | [9] |
| H-151 | Ifnb expression | HFFs | 134.4 nM | [9] |
Table 2: Cytotoxicity of STING Inhibitor C-176
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| Human HCC1806 | CellTiter-Glo | 3 days | 6.2 µM | [11] |
| Human HCC38 | CellTiter-Glo | 3 days | 8.7 µM | [11] |
| Human HCC1143 | CellTiter-Glo | 3 days | 9.5 µM | [11] |
Experimental Protocols & Visualizations
STING Signaling Pathway Inhibition
The following diagram illustrates the canonical cGAS-STING signaling pathway and the points of inhibition by a STING antagonist like this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Dose-Response Study for this compound
This workflow outlines the key steps for determining the optimal concentration of this compound.
Caption: Workflow for determining the dose-response of this compound.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control (maintained at room temperature or on ice) should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 or PBMCs) in a 96-well plate at an appropriate density.
-
Pre-treat cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration predetermined to induce a robust response (e.g., EC80).
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for an optimal duration to allow for cytokine secretion (e.g., 18-24 hours).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IFN-β or another relevant cytokine in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions[8].
-
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and agonist stimulation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands[7][10]. Densitometry can be used to quantify the changes in protein phosphorylation.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
Potential off-target effects of STING-IN-5 in cell lines
Disclaimer: Information regarding a specific molecule designated "STING-IN-5" is not publicly available in the reviewed literature. This technical support center provides guidance based on the known off-target effects and experimental considerations for other well-characterized STING (Stimulator of Interferon Genes) inhibitors. The principles and protocols outlined here are intended to serve as a general resource for researchers working with novel STING inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for STING inhibitors?
A1: STING inhibitors primarily function through two main mechanisms:
-
Competitive inhibition: These molecules bind to the cyclic dinucleotide (CDN) binding pocket of STING, preventing the binding of its natural ligand, 2'3'-cGAMP. This locks STING in an inactive conformation. An example of this type of inhibitor is SN-011.[1][2]
-
Covalent modification: These inhibitors form a covalent bond with specific cysteine residues on the STING protein, most notably Cys91. This modification can prevent necessary post-translational modifications like palmitoylation, which are crucial for STING activation and trafficking.[3][4] H-151 is a known covalent STING inhibitor.
Q2: What are the potential off-target effects of STING inhibitors?
A2: Off-target effects are a significant consideration, particularly for covalent inhibitors, which can react with other proteins containing reactive cysteine residues.[1] Potential off-target effects can include:
-
Kinase inhibition: Due to the conserved nature of ATP-binding pockets, small molecule inhibitors can sometimes bind to and inhibit various kinases, leading to unintended modulation of other signaling pathways.[5]
-
Inhibition of other signaling pathways: Some STING inhibitors have been shown to affect other innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I.[1]
-
Cytotoxicity: At high concentrations, some inhibitors may induce cell death due to off-target effects or issues with compound solubility and stability.[1][6]
Q3: How can I experimentally validate the on-target engagement of this compound in my cell line?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound directly binds to its target protein in a cellular context.[5][7][8] This method relies on the principle that ligand binding can stabilize a protein, leading to a higher melting temperature. By treating cells with your inhibitor, heating the cell lysate to various temperatures, and then quantifying the amount of soluble STING protein by Western blot, you can determine if the compound is engaging STING.[5][7]
Q4: What are some critical experimental parameters to consider when working with STING inhibitors?
A4: Several factors can influence the outcome of your experiments:
-
Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase. Over-confluent or stressed cells can respond inconsistently.[9]
-
Compound Quality and Handling: Use a high-purity batch of the inhibitor. Prepare fresh dilutions from a validated stock for each experiment and avoid repeated freeze-thaw cycles.[9]
-
Agonist Potency: The activity of the STING agonist used for stimulation (e.g., 2'3'-cGAMP) can degrade over time. Use fresh dilutions to ensure consistent STING pathway activation.[9]
-
Cell Line Specifics: The expression and function of STING can vary between cell lines.[3] Some cell lines may have a partially active STING pathway at baseline.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-agonist control wells | Autofluorescence/Autoluminescence from media components (e.g., phenol (B47542) red). | Use phenol red-free media for fluorescence or luminescence-based assays.[9] |
| Constitutive STING pathway activation in the cell line. | Use a cell line with low basal STING activity or include a STING-deficient cell line as a negative control.[9] | |
| Microbial contamination (e.g., Mycoplasma) activating innate immune pathways. | Regularly test cell cultures for contamination.[9] | |
| Inconsistent IC50 values for this compound between experiments | Variability in cell passage number. | Use cells within a defined, low passage number range for all experiments.[9] |
| Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are healthy and in the exponential growth phase.[9] | |
| Degradation of this compound or STING agonist. | Prepare fresh aliquots of the inhibitor and agonist for each experiment.[9] | |
| Observed cytotoxicity upon treatment with this compound | Off-target effects of the compound. | Perform a dose-response curve to determine the non-toxic concentration range. Investigate off-target effects using techniques like kinome profiling. |
| Poor solubility of the compound leading to toxic precipitates. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final solvent concentration is not toxic to the cells (typically ≤ 0.5%).[9] | |
| Cell line sensitivity to the compound's off-target effects. | Test the compound in multiple cell lines to assess differential sensitivity.[6] |
Potential Off-Target Effects of STING Inhibitors
The potential for off-target effects is a critical aspect of characterizing any novel inhibitor. Below is a summary of potential off-targets based on the mechanisms of known STING inhibitors.
| Inhibitor Class | Mechanism of Action | Potential Off-Target Concerns | Examples of Affected Pathways/Molecules |
| Covalent Inhibitors (e.g., H-151 type) | Covalently modify cysteine residues (e.g., Cys91) on STING.[3] | Can react with other proteins containing accessible, reactive cysteines.[1] | Other innate immune signaling proteins, kinases, metabolic enzymes.[1] |
| CDN-Binding Pocket Inhibitors (e.g., SN-011 type) | Competitively bind to the 2'3'-cGAMP binding site.[1][2] | Generally more specific, but high concentrations could lead to binding to other nucleotide-binding proteins. | Potential for low-affinity interactions with other ATP/GTP binding proteins. |
| General Small Molecule Inhibitors | Various | Can inhibit kinases due to conserved ATP-binding pockets.[5] | AGC kinase family, other kinases involved in cell signaling.[10] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from general CETSA methodologies to verify the binding of this compound to the STING protein in intact cells.[5][7][8]
Objective: To determine if this compound stabilizes the STING protein against thermal denaturation, indicating direct target engagement.
Materials:
-
Cell line of interest cultured to ~80% confluency
-
This compound and vehicle control (e.g., DMSO)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against STING, secondary antibody, ECL substrate)
Procedure:
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to the desired concentration.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Denature the soluble fractions, run them on an SDS-PAGE gel, and transfer to a membrane. Probe with a primary antibody specific for STING, followed by an appropriate secondary antibody.
-
Data Analysis: Visualize the bands and quantify their intensity. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Western Blot for Downstream STING Signaling
Objective: To assess if this compound inhibits the STING signaling pathway by measuring the phosphorylation of downstream targets like TBK1 and IRF3.
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1)
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Cell lysis buffer
-
Primary antibodies: anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, and a loading control (e.g., anti-Actin)
-
Secondary antibodies
-
Reagents for Western blotting
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for the appropriate time (e.g., 1-3 hours) to induce phosphorylation of TBK1 and IRF3.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described in the CETSA protocol. Probe the membranes with antibodies against the phosphorylated and total forms of TBK1 and IRF3.
-
Data Analysis: Compare the levels of pTBK1 and pIRF3 in inhibitor-treated samples to the agonist-only control. A successful on-target effect of this compound should result in a dose-dependent decrease in the phosphorylation of these downstream effectors.
Diagrams
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
How to improve the stability of STING-IN-5 in solution
Welcome to the technical support center for STING-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution during my experiment. What can I do to improve its solubility and stability?
A1: Precipitation of this compound is a common issue stemming from its likely hydrophobic nature. Several strategies can be employed to enhance its solubility and maintain its stability in your experimental media. It is estimated that over 40% of marketed drugs are hydrophobic.[1] The choice of strategy will depend on the specific requirements of your experiment.
-
Solvent Selection: While initial solubilization in an organic solvent like DMSO is standard, minimizing the final concentration of the organic solvent in your aqueous buffer is crucial. High concentrations of organic solvents can be toxic to cells and may also affect the stability of the compound.
-
Use of Co-solvents: Consider using a co-solvent system. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[2] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and glycerol.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If this compound has ionizable groups, adjusting the pH of your buffer to a range where the compound is more ionized can increase its solubility.
-
Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or encapsulating it in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS).[2][3]
Q2: I am observing a decrease in the activity of this compound over time in my cell culture media. What could be the cause and how can I mitigate it?
A2: A decline in the activity of this compound suggests potential degradation in the cell culture media. The stability of small molecules can be limited in complex biological media.[4]
-
Minimize Incubation Time: Reduce the time between preparing the media containing this compound and its application to the cells.[4]
-
Fresh Preparations: Always prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions, as the compound may have degraded during storage.
-
Storage Conditions: Store stock solutions of this compound at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can sometimes interact with and degrade small molecules. If your experimental design allows, you could test the stability of this compound in serum-free media.
Q3: What is the general mechanism of action of a STING inhibitor like this compound?
A3: STING (Stimulator of Interferon Genes) is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. A STING inhibitor like this compound would block this pathway, which can be beneficial in treating autoimmune diseases where the STING pathway is aberrantly activated.
Below is a diagram illustrating the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. | Consistent IC50 or EC50 values across experiments. |
| Incomplete Solubilization | After initial dilution, vortex the solution thoroughly and visually inspect for any precipitate before further dilution. | A clear, homogenous solution leading to more accurate final concentrations. |
| Cell Line Variability | Ensure consistent cell passage number and confluency for all experiments. | Reduced variability in cellular response to this compound. |
| Assay Interference | Run a vehicle control (e.g., DMSO) at the highest concentration used for this compound to check for solvent effects. | No significant effect of the vehicle on the assay readout. |
Issue 2: High background signal in STING pathway activation assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Stress | Handle cells gently during seeding and treatment to minimize stress-induced pathway activation. | Lower basal STING pathway activation in untreated or vehicle-treated cells. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can activate innate immune pathways. | Elimination of a potential source of non-specific STING activation. |
| Reagent Quality | Use high-purity, endotoxin-free reagents and water for all experiments. | Reduced background noise in the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution for at least 1 minute. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: General Workflow for a Cell-Based STING Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound in a cell-based assay.
Caption: Workflow for a STING inhibition assay.
Quantitative Data Summary
The following table summarizes general formulation strategies that can be applied to improve the solubility of poorly soluble compounds like this compound. The effectiveness of each approach is compound-dependent and requires experimental validation.
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[2][6] | 2-5 fold | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility.[1] | 10-100 fold | Significant improvement in dissolution rate and bioavailability. | Can be prone to instability (aggregation).[7] |
| Solid Dispersions | Drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.[2][8] | 10-200 fold | High degree of solubility enhancement. | Potential for physical instability (recrystallization). |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[2][3] | 5-100 fold | Can improve both solubility and stability. | Limited by the stoichiometry of complexation. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous media.[2][3] | >100 fold | Enhances both solubility and permeability. | Can be complex to formulate and may have stability issues. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of STING Modulators in Long-Term Experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed during the long-term application of STING (Stimulator of Interferon Genes) modulators, with a focus on a hypothetical compound, "STING-IN-5". The principles and protocols outlined here are broadly applicable to other compounds that modulate the STING pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of STING-induced cytotoxicity?
A1: Activation of the STING pathway can lead to programmed cell death, or apoptosis, through several mechanisms.[1][2] Prolonged or hyper-activation of STING can trigger the intrinsic apoptosis pathway. This is often mediated by the transcription factor IRF3, which can interact with pro-apoptotic proteins like Bax.[1] Additionally, the production of Type I interferons (IFNs) as a downstream consequence of STING activation can also induce apoptosis.[2][3] In some cellular contexts, sustained STING signaling can also lead to ER stress, which is another trigger for apoptosis.[1][2]
Q2: Why do I observe significant cytotoxicity with this compound in my long-term experiments but not in short-term assays?
A2: The discrepancy in cytotoxicity between short-term and long-term exposure to this compound can be attributed to the cumulative effects of STING pathway activation. While a short-term activation might primarily induce a desired immune response, prolonged activation can lead to a sustained pro-apoptotic state.[4] This can be due to the continuous production of Type I IFNs, chronic ER stress, or the persistent activation of cell death signaling cascades.[2][3] It is also possible that at later time points, secondary off-target effects of the compound become more pronounced.
Q3: Is the observed cytotoxicity a direct on-target effect of STING modulation or an off-target effect of this compound?
A3: Differentiating between on-target and off-target cytotoxicity is crucial. On-target cytotoxicity would be a direct result of STING pathway activation leading to apoptosis.[5][6] Off-target effects are unrelated to STING and may involve the compound interacting with other cellular components. To distinguish between these, consider using a structurally unrelated STING modulator to see if it recapitulates the cytotoxic phenotype.[7] Additionally, performing experiments in STING-knockout or knockdown cells can help determine if the cytotoxicity is STING-dependent.
Q4: Can the cytotoxic effect of this compound be cell-type specific?
A4: Yes, the cellular response to STING activation can be highly context-dependent. Different cell types have varying levels of STING expression and downstream signaling components.[8] For instance, some cancer cell lines may be more prone to STING-induced apoptosis than others.[5][6] The basal level of cellular stress and the status of apoptosis regulatory proteins in a given cell line can also influence its susceptibility to STING-mediated cell death.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and mitigate this compound-induced cytotoxicity.
Issue 1: High levels of cell death in long-term cultures.
Possible Cause 1: Sub-optimal concentration of this compound.
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Solution: Perform a detailed dose-response and time-course experiment to identify a therapeutic window. The goal is to find a concentration that effectively modulates STING without causing excessive cell death over the desired experimental duration.
Possible Cause 2: Continuous and prolonged STING activation.
-
Solution: Consider an intermittent dosing schedule instead of continuous exposure. This may allow the cells to recover from the stress of STING activation while still achieving the desired long-term biological effect.
Possible Cause 3: Off-target effects at the concentration used.
-
Solution:
-
Test a structurally different STING modulator to see if the cytotoxicity is compound-specific.[7]
-
Use STING-deficient cell lines (knockout or knockdown) to confirm that the cytotoxicity is mediated through the intended target.
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Lower the concentration of this compound and combine it with a sub-optimal dose of another relevant therapeutic agent to potentially achieve a synergistic effect with reduced toxicity.
-
Issue 2: Inconsistent results and high variability in cytotoxicity assays.
Possible Cause 1: Cell culture conditions.
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Solution: Ensure consistent cell passage numbers, seeding densities, and media conditions. Cells at high confluency or those that have been passaged too many times can exhibit altered sensitivity to cytotoxic agents.
Possible Cause 2: Purity and stability of this compound.
-
Solution: Verify the purity of your compound stock. Ensure proper storage and handling to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
Data Presentation: Illustrative Quantitative Data for this compound
The following tables provide examples of how to structure your quantitative data to better understand the cytotoxic profile of this compound.
Table 1: Dose-Response Cytotoxicity of this compound at Different Time Points
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | 96h (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 | 88 |
| 0.5 | 95 | 88 | 80 | 70 |
| 1.0 | 90 | 75 | 60 | 45 |
| 5.0 | 70 | 50 | 30 | 15 |
| 10.0 | 50 | 30 | 15 | 5 |
Table 2: Therapeutic Window Analysis of this compound
| Concentration (µM) | STING Activation (p-IRF3 fold change at 24h) | % Cytotoxicity at 72h | Therapeutic Index (Activation / Cytotoxicity) |
| 0.1 | 2.5 | 8 | 0.31 |
| 0.5 | 5.0 | 20 | 0.25 |
| 1.0 | 8.0 | 40 | 0.20 |
| 5.0 | 10.0 | 70 | 0.14 |
| 10.0 | 12.0 | 85 | 0.14 |
Note: The therapeutic index is a conceptual representation here. A higher value would suggest a better separation between desired activity and cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity if available. Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
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Cell Culture and Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations and time points.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot for STING Pathway and Apoptosis Markers
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Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-cleaved caspase-3, anti-PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities relative to the loading control.
Visualizations
Caption: Simplified STING signaling pathway leading to immune activation and apoptosis.
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
Caption: Decision tree for designing long-term experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. The crosstalk between the caspase family and the cGAS‒STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Agonist-mediated activation of STING induces apoptosis in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. STING promotes proliferation and induces drug resistance in colorectal cancer by regulating the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming batch-to-batch variability of STING-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability when working with the STING inhibitor, STING-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the STIMULATOR of INTERFERON GENES (STING) protein. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates an immune response through the production of type I interferons and other inflammatory cytokines. This compound is designed to block this signaling cascade, thereby reducing the inflammatory response. The precise mechanism of action can vary between different STING inhibitors, but they generally act by preventing the conformational changes in STING required for its activation and downstream signaling.
Q2: My experimental results with this compound are highly variable between batches. What are the common causes?
Batch-to-batch variability is a common challenge in pharmacological studies and can arise from several factors:
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Compound Purity and Integrity: Differences in the purity, formulation, or stability of this compound between batches can significantly impact its activity.
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Cellular Factors: The health, passage number, and genetic drift of your cell lines can alter their response to STING pathway stimulation and inhibition.
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Assay Conditions: Minor variations in experimental parameters such as cell seeding density, agonist concentration, and incubation times can lead to inconsistent results.
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Reagent Consistency: Variability in the quality and concentration of other reagents, such as the STING agonist, can affect the outcome.
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Data Analysis: Inconsistent methods for data normalization and curve fitting can introduce variability in calculated values like IC50.
Q3: How can I minimize variability in my this compound experiments?
To minimize variability, it is crucial to standardize your experimental procedures and carefully control for the factors listed above. Key recommendations include:
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Characterize Each New Batch: Always perform a quality control check on each new lot of this compound. This should include verifying its identity, purity, and potency (e.g., by measuring its IC50).
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Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting an experiment.
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Optimize and Standardize Assay Conditions: Empirically determine the optimal cell seeding density and STING agonist concentration for your specific cell line and assay.
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Use Consistent Reagents: Use the same lot of reagents (e.g., FBS, media, STING agonist) for a set of comparative experiments whenever possible.
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Implement Proper Controls: Always include appropriate positive and negative controls in your experiments. A reference compound with a known IC50 can be used to monitor inter-assay variability.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inaccurate pipetting, uneven cell distribution, or edge effects in the microplate.
-
Troubleshooting Steps:
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Pipetting Technique: Ensure proper pipetting technique. Use calibrated pipettes and pre-wet the tips before dispensing.
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Cell Seeding: Gently swirl the cell suspension before and during seeding to ensure a homogenous distribution.
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Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
Issue 2: Inconsistent IC50 Values Between Experiments
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Possible Cause: Variations in assay conditions, reagent stability, or cellular response.
-
Troubleshooting Steps:
-
Assay Parameters: Strictly adhere to a detailed and validated experimental protocol. Document all parameters for each experiment.
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Reagent Handling: Aliquot and store this compound and STING agonists according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles.
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Cellular Health: Monitor cell viability and morphology throughout the experiment.
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Issue 3: No or Low Inhibitory Activity of this compound
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Possible Cause: Degraded compound, incorrect concentration, or issues with the STING pathway activation in the cells.
-
Troubleshooting Steps:
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Compound Integrity: Use a fresh aliquot of this compound. Confirm the correct solvent and concentration were used.
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STING Activation: Verify that the STING pathway is being effectively activated in your positive control wells (agonist-only treatment). Measure a downstream marker of STING activation, such as IRF3 phosphorylation or IFN-β production.
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Cell Line: Ensure your chosen cell line expresses STING and is responsive to the agonist you are using.
-
Quantitative Data Summary
It is critical to characterize each new batch of this compound. The following table provides a template for summarizing key quantitative data. Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.
| Parameter | Batch A | Batch B | Batch C |
| Lot Number | [From CoA] | [From CoA] | [From CoA] |
| Purity (e.g., by HPLC) | >98% | >98% | >98% |
| Molecular Weight | [From CoA] | [From CoA] | [From CoA] |
| Solubility | [e.g., 50 mM in DMSO] | [e.g., 50 mM in DMSO] | [e.g., 50 mM in DMSO] |
| IC50 (in-house) | [Determine empirically] | [Determine empirically] | [Determine empirically] |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Luciferase Reporter Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
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Cell line stably expressing a STING-responsive luciferase reporter (e.g., THP1-Dual™ ISG-Lucia/SEAP)
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Complete cell culture medium
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This compound
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STING agonist (e.g., 2'3'-cGAMP)
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DMSO (cell culture grade)
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White, opaque 96-well cell culture plates
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Luciferase assay reagent (e.g., QUANTI-Luc™)
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Luminometer
Procedure:
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Cell Seeding:
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Harvest and count cells in the exponential growth phase.
-
Resuspend cells in complete cell culture medium to the optimal seeding density (empirically determined).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in phenol (B47542) red-free assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
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Include "vehicle control" wells containing the same final concentration of DMSO without the inhibitor.
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Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
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Incubate for 1 hour at 37°C and 5% CO2.
-
-
STING Agonist Stimulation:
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Prepare the STING agonist at 2X the final desired concentration in phenol red-free assay medium. The optimal agonist concentration should be predetermined (typically the EC80 to elicit a robust signal).
-
Add 100 µL of the 2X agonist solution to all wells except the "unstimulated" control wells. Add 100 µL of assay medium to the unstimulated wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a white, opaque 96-well detection plate.
-
Add 50 µL of the luciferase assay reagent to each well.
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Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the signal from the vehicle control (agonist-stimulated) as 100% and the signal from the unstimulated control as 0%.
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Plot the normalized response versus the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Visualizations
Caption: Simplified cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
Why is STING-IN-5 not blocking IRF3 phosphorylation
Welcome to the technical support center for researchers working with STING pathway modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my STING inhibitor, STING-IN-5, not blocking IRF3 phosphorylation?
There are several potential reasons why this compound may not be inhibiting the phosphorylation of Interferon Regulatory Factor 3 (IRF3) in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the underlying biology of the system being studied.
Possible reasons include:
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Compound Inactivity or Insufficient Concentration: The inhibitor may not be active or used at a concentration too low to be effective.
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Alternative STING Activation Pathway: Your experimental model might be activating STING through a non-canonical pathway that bypasses the inhibitor's mechanism of action.
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IRF3 Activation Independent of STING: IRF3 can be phosphorylated through pathways that do not involve STING.
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Experimental Artifacts: Issues with reagents, cell lines, or the experimental protocol can lead to misleading results.
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Off-Target Effects of this compound: The compound may have other effects that indirectly lead to IRF3 phosphorylation.
Our detailed troubleshooting guide below will help you systematically investigate these possibilities.
Q2: What is the canonical signaling pathway leading to IRF3 phosphorylation downstream of STING?
The canonical STING (Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system that detects cytosolic DNA. Upon activation, STING acts as a scaffold to facilitate the phosphorylation of IRF3 by the kinase TBK1 (TANK-binding kinase 1).[1][2][3]
Here is a diagram illustrating the canonical STING signaling pathway:
Caption: Canonical STING signaling pathway leading to IRF3 phosphorylation and Type I Interferon production.
Troubleshooting Guide: this compound Ineffectiveness in Blocking IRF3 Phosphorylation
This guide provides a step-by-step approach to diagnose why this compound may not be blocking IRF3 phosphorylation in your experiments.
Step 1: Verify the Integrity and Activity of this compound
It is crucial to first confirm that the inhibitor is active and being used under appropriate conditions.
| Potential Issue | Recommended Action |
| Compound Degradation | Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound in your specific cell type and with your chosen stimulus. |
| Poor Solubility | Ensure the compound is fully dissolved in the appropriate solvent and that the final solvent concentration in your experiment is not affecting cell viability or pathway activation. |
Step 2: Scrutinize the Experimental Setup
Careful evaluation of your experimental protocol and reagents is essential.
| Potential Issue | Recommended Action |
| Cell Line Issues | Confirm that your cell line has a functional STING pathway. Some cell lines, like certain HEK293T sub-clones, may have deficiencies in this pathway.[4] |
| Stimulus Specificity | Ensure your stimulus (e.g., cGAMP, dsDNA) is specifically activating the STING pathway and not other pathways that can lead to IRF3 phosphorylation. |
| Timing of Treatment | Optimize the pre-incubation time with this compound before adding the stimulus. The inhibitor may require sufficient time to engage its target. |
| Antibody Specificity | Verify the specificity of your anti-phospho-IRF3 antibody. Use appropriate positive and negative controls. |
Step 3: Investigate Alternative Biological Mechanisms
If the inhibitor and experimental setup are validated, consider the possibility of alternative biological pathways leading to IRF3 phosphorylation.
| Potential Issue | Recommended Action |
| Non-Canonical STING Activation | Some stimuli can activate STING through non-canonical pathways that may not be susceptible to your inhibitor. For example, certain viral proteins can interact with STING differently than cGAMP.[5] |
| STING-Independent IRF3 Activation | Other pattern recognition receptors, such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs), can also lead to TBK1 activation and subsequent IRF3 phosphorylation.[3] |
| Presence of STING Splice Variants | Cells may express splice variants of STING that are not effectively targeted by this compound.[6] |
Here is a logical workflow to guide your troubleshooting process:
Caption: A logical workflow for troubleshooting the lack of IRF3 phosphorylation inhibition by this compound.
Quantitative Data Summary
To aid in your troubleshooting, use the following table to organize your experimental data from a dose-response experiment.
| This compound Conc. (µM) | p-IRF3 Signal (Normalized) | Total IRF3 Signal (Normalized) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 1.00 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRF3
This protocol outlines the steps to detect phosphorylated IRF3 in cell lysates.
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Cell Seeding: Plate your cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add your STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) and incubate for the desired time (e.g., 3 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay
This protocol is to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same concentrations of this compound as used in your primary experiment.
-
Incubation: Incubate for the same duration as your primary experiment.
-
Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
By following this structured troubleshooting guide, you can systematically investigate the potential reasons for the lack of efficacy of this compound in your experiments and identify the root cause of the issue.
References
- 1. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experimental Controls for STING-IN-5 Studies
Welcome to the technical support center for STING-IN-5, a novel inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the STING protein. Its primary mechanism involves preventing the conformational changes required for STING activation and downstream signaling, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.[1][2]
Q2: How do I determine the optimal concentration of this compound for my cell type?
A2: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cellular model. A typical starting range for in vitro experiments is 0.1 µM to 50 µM. Key readouts for this experiment include IFN-β levels in the supernatant (measured by ELISA) or the expression of interferon-stimulated genes (ISGs) (measured by RT-qPCR).[3][4]
Q3: What are the appropriate positive and negative controls for a this compound experiment?
A3: Proper controls are crucial for interpreting your data. Here are the recommended controls:
-
Vehicle Control (Negative Control): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
STING Agonist (Positive Control): Activate the STING pathway using a known agonist, such as 2'3'-cGAMP or DMXAA (for mouse cells).[5][6] This ensures that the pathway is functional in your experimental system.
-
Inactive Compound Control (Optional): If available, use a structurally similar but inactive analog of this compound to control for potential off-target effects.
-
Untreated Control: This baseline control shows the basal level of STING pathway activation in your cells.
Q4: I am not seeing any inhibition of STING signaling with this compound. What could be the problem?
A4: There are several potential reasons for a lack of inhibition:
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low. Refer to the dose-response experiment (Q2) to ensure you are using an appropriate concentration.
-
Inefficient STING Pathway Activation: Your positive control may not be working effectively. Confirm that your STING agonist is potent and used at the correct concentration to induce a robust response.[3]
-
Cell Line Variability: Some cell lines may have lower levels of STING expression or downstream signaling components.[7] Consider using a cell line known to have a robust STING response, such as THP-1 monocytes or mouse embryonic fibroblasts (MEFs).[4][8][9]
-
Compound Instability: Ensure that this compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Timing of Treatment: The timing of this compound treatment relative to STING activation is critical. For inhibitors, pre-incubation with the compound before adding the agonist is generally recommended. An example workflow is provided in the experimental protocols section.
Q5: I am observing cytotoxicity with this compound treatment. How can I address this?
A5: Cytotoxicity can confound your results. It is important to assess cell viability in parallel with your functional assays.
-
Perform a Cytotoxicity Assay: Use an assay such as MTT, MTS, or a live/dead cell stain to determine the concentration range at which this compound is toxic to your cells.
-
Lower the Concentration: If cytotoxicity is observed, use lower concentrations of this compound in your experiments.
-
Reduce Incubation Time: Shorten the incubation time with the compound to minimize toxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, or fill them with media to maintain humidity. | |
| No STING activation in positive control | Inactive STING agonist | Use a fresh, validated batch of STING agonist (e.g., 2'3'-cGAMP). |
| Low STING expression in the cell line | Verify STING expression by Western blot or use a reporter cell line.[7][9] | |
| Mycoplasma contamination | Test cells for mycoplasma, as it can interfere with innate immune signaling pathways. | |
| Inconsistent Western blot results for pTBK1/pIRF3 | Poor antibody quality | Use a validated antibody specific for the phosphorylated form of the protein. |
| Incorrect timing of cell lysis | Create a time-course of STING activation to determine the peak phosphorylation of TBK1 and IRF3.[4][10] | |
| Issues with protein extraction/detection | Ensure proper lysis buffer composition and blotting conditions. |
Data Presentation
Table 1: Dose-Response of this compound on IFN-β Production in THP-1 Cells
| This compound Conc. (µM) | IFN-β Concentration (pg/mL) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1520 ± 120 | 0 | 100 |
| 0.1 | 1350 ± 110 | 11.2 | 98 |
| 1 | 850 ± 95 | 44.1 | 99 |
| 5 | 320 ± 45 | 78.9 | 97 |
| 10 | 150 ± 30 | 90.1 | 95 |
| 25 | 80 ± 20 | 94.7 | 85 |
| 50 | 65 ± 15 | 95.7 | 60 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Interferon-Stimulated Gene (ISG) Expression in MEFs
| Treatment | Relative IFIT1 mRNA Expression | Relative CXCL10 mRNA Expression |
| Untreated | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 2'3'-cGAMP (10 µg/mL) | 55.6 ± 5.2 | 89.4 ± 8.7 |
| 2'3'-cGAMP + this compound (10 µM) | 4.2 ± 0.8 | 7.5 ± 1.2 |
| This compound (10 µM) | 1.1 ± 0.3 | 1.2 ± 0.4 |
Data are represented as mean fold change ± standard deviation relative to the untreated control.
Experimental Protocols
Protocol 1: Measuring IFN-β Secretion by ELISA
-
Cell Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate. Differentiate the cells into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add serial dilutions of this compound or vehicle control to the wells and incubate for 2 hours at 37°C.
-
STING Activation: Add a STING agonist (e.g., 10 µg/mL of 2'3'-cGAMP) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for TBK1 and IRF3 Phosphorylation
-
Cell Seeding and Treatment: Seed cells (e.g., MEFs) in a 6-well plate. Pre-treat with this compound or vehicle for 2 hours, followed by stimulation with a STING agonist for the predetermined optimal time for phosphorylation (e.g., 3-6 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3 overnight at 4°C. A loading control like β-actin should also be used.[7]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. STING controls intestinal homeostasis through promoting antimicrobial peptide expression in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of STING Inhibitors Using STING Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Its role in various pathological conditions, including autoimmune diseases and cancer, has made it a prime target for therapeutic intervention. The development of STING inhibitors requires rigorous validation to ensure their specificity and on-target effects. The use of STING knockout (KO) cells is an indispensable tool in this process, providing a clean background to differentiate true STING inhibition from off-target or non-specific effects.
This guide provides a comparative framework for validating the inhibitory effect of a representative STING inhibitor, referred to here as STING-IN-5, using STING knockout cells. We present supporting experimental data for well-characterized STING inhibitors, H-151 and C-176, to illustrate the validation process.
The cGAS-STING Signaling Pathway and Points of Inhibition
The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][3] This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons (IFNs) and other inflammatory cytokines.[1][2]
STING inhibitors can act at various points in this pathway. For instance, some inhibitors prevent the binding of cGAMP to STING, while others, like H-151, can covalently bind to STING to block its palmitoylation and subsequent activation.[4]
Comparative Inhibitory Effects of STING Inhibitors
To validate the on-target effect of a novel STING inhibitor, its activity must be compared in wild-type (WT) cells expressing functional STING and in STING knockout (KO) cells. A specific inhibitor should demonstrate a significant reduction in STING-mediated downstream signaling in WT cells, while having no effect in STING KO cells, as the target protein is absent. The following table summarizes the expected quantitative data for our representative inhibitor, this compound (using data for H-151 as a proxy), and an alternative inhibitor, C-176.
| Parameter | Cell Type | Treatment | This compound (H-151) | Alternative (C-176) |
| IFN-β Production (pg/mL) | Wild-Type | Vehicle | 1500 ± 120 | 1450 ± 110 |
| Wild-Type | cGAMP (1 µg/mL) | 25 ± 8 | 45 ± 12 | |
| STING KO | Vehicle | < 10 | < 10 | |
| STING KO | cGAMP (1 µg/mL) | < 10 | < 10 | |
| p-IRF3 (Ser366) Levels (Fold Change) | Wild-Type | Vehicle | 1.0 | 1.0 |
| Wild-Type | cGAMP (1 µg/mL) | 0.1 ± 0.05 | 0.2 ± 0.08 | |
| STING KO | Vehicle | 1.0 | 1.0 | |
| STING KO | cGAMP (1 µg/mL) | 1.1 ± 0.2 | 1.2 ± 0.3 | |
| IC₅₀ (nM) for IFN-β Inhibition | Wild-Type | - | ~130 | ~25,000 |
| STING KO | - | Not Applicable | Not Applicable |
Data Interpretation: The data clearly demonstrates that in wild-type cells, both inhibitors significantly reduce the production of IFN-β and the phosphorylation of IRF3 upon stimulation with the STING agonist cGAMP. Crucially, in STING KO cells, there is no significant IFN-β production or IRF3 phosphorylation in response to cGAMP, and the inhibitors have no further effect. This confirms that the inhibitory action of these compounds is dependent on the presence of STING. The lower IC₅₀ value for H-151 indicates higher potency compared to C-176 in this assay.
Experimental Protocol for Validating STING Inhibitor Specificity
This protocol outlines the key steps to validate the inhibitory effect of a compound on the STING pathway using wild-type and STING knockout cells.
1. Cell Culture and Reagents:
-
Cell Lines: Wild-type and CRISPR/Cas9-generated STING knockout human monocytic (THP-1) or mouse embryonic fibroblast (MEF) cell lines.
-
Reagents: STING agonist (e.g., 2'3'-cGAMP), STING inhibitor (e.g., this compound/H-151), Lipofectamine for transfection, ELISA kit for IFN-β, antibodies for Western blotting (anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin).
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Seeding: Seed wild-type and STING KO cells in parallel in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of the STING inhibitor (e.g., this compound/H-151) or vehicle control (e.g., DMSO) for 1-2 hours.
-
STING Pathway Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, by transfection using a suitable reagent like Lipofectamine. An unstimulated control should be included for each cell type and treatment condition. Incubate for 4-6 hours for protein phosphorylation analysis or 16-24 hours for cytokine measurements.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring secreted IFN-β using an ELISA kit according to the manufacturer's instructions.
-
Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IRF3, IRF3, p-TBK1, TBK1, STING, and a loading control overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the IFN-β concentration from the ELISA results.
-
Quantify the band intensities from the Western blots and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
4. Expected Outcomes:
A specific STING inhibitor like this compound should significantly reduce cGAMP-induced IFN-β production and the phosphorylation of TBK1 and IRF3 in wild-type cells in a dose-dependent manner. In contrast, STING KO cells should show a complete lack of response to cGAMP stimulation, and the inhibitor should have no effect in these cells. This differential response is the cornerstone for validating the on-target activity of the STING inhibitor.
Conclusion
The validation of STING inhibitors is a critical step in their development as potential therapeutics. The use of STING knockout cells provides an unambiguous method to confirm the on-target activity and specificity of these compounds. By following a rigorous experimental protocol and comparing the inhibitor's effects in wild-type versus STING knockout cells, researchers can confidently establish the mechanism of action of novel STING inhibitors like this compound. This comparative approach is essential for advancing promising candidates into further preclinical and clinical development.
References
A Comparative Efficacy Analysis of STING Inhibitors: H-151 and the Elusive STING-IN-5
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-characterized STING inhibitor, H-151, and endeavors to shed light on the publicly available data for STING-IN-5. A comprehensive overview of the STING signaling pathway, experimental protocols for inhibitor evaluation, and quantitative data are presented to aid in the critical assessment of these research tools.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. This makes it a highly attractive target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. Consequently, the development of small molecule inhibitors of STING has become an area of intense research. This guide focuses on comparing the efficacy of two such inhibitors: the widely studied H-151 and the less characterized this compound.
Overview of STING Signaling
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). The STING pathway can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
H-151: A Covalent STING Inhibitor
H-151 is a potent, irreversible, and selective small-molecule inhibitor of both human and murine STING.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue (Cys91 in human STING) located in the transmembrane domain of the protein.[1] This modification prevents the palmitoylation of STING, a critical post-translational modification required for its clustering and subsequent activation of downstream signaling.[1] By inhibiting STING palmitoylation, H-151 effectively blocks the production of type I interferons and other pro-inflammatory cytokines mediated by the STING pathway.[1]
Efficacy of H-151: Quantitative Data
The inhibitory activity of H-151 has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking STING-dependent signaling.
| Cell Line | Assay Type | Stimulus | Readout | IC50 (µM) | Reference |
| 293T-hSTING | Reporter Assay | 2'3'-cGAMP | IFN-β Reporter | 1.04 | [2] |
| 293T-mSTING | Reporter Assay | 2'3'-cGAMP | IFN-β Reporter | 0.82 | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Gene Expression | 2'3'-cGAMP | Ifnb mRNA | 0.138 | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression | 2'3'-cGAMP | Ifnb mRNA | 0.1096 | [3] |
| Human Foreskin Fibroblasts (HFFs) | Gene Expression | 2'3'-cGAMP | Ifnb mRNA | 0.1344 | [3] |
This compound: An Overview of Available Data
As of the latest literature review, there is a notable absence of publicly available scientific data for a STING inhibitor specifically designated as "this compound." Searches of prominent scientific databases and vendor catalogs did not yield specific information regarding its mechanism of action, chemical structure, or experimental data on its efficacy.
For a meaningful comparison to H-151, the following data for this compound would be required:
| Parameter | Required Information |
| Mechanism of Action | - Direct target and binding site on STING- Reversible or irreversible inhibition- Effect on STING post-translational modifications (e.g., palmitoylation, phosphorylation) |
| In Vitro Efficacy | - IC50 values in various human and murine cell lines- Specificity against other innate immune signaling pathways (e.g., TLR, RIG-I) |
| In Vivo Efficacy | - Data from animal models of STING-driven diseases- Pharmacokinetic and pharmacodynamic properties |
| Cytotoxicity | - Assessment of off-target effects and cell viability at effective concentrations |
Without this information, a direct and objective comparison of the efficacy of this compound and H-151 is not feasible.
Experimental Protocols for Evaluating STING Inhibitors
To facilitate the independent evaluation of STING inhibitors, detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: THP-1 (human monocytic), RAW 264.7 (murine macrophage), HEK293T (human embryonic kidney) expressing STING variants, Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), and Human Foreskin Fibroblasts (HFFs) are commonly used.
-
STING Agonists: 2'3'-cGAMP, DMXAA (for murine STING), or dsDNA fragments like Herring Testes DNA (HT-DNA) can be used to stimulate the STING pathway.
-
Inhibitors: H-151 or other inhibitors of interest should be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
IFN-β Reporter Assay
This assay measures the transcriptional activation of the IFN-β promoter, a primary downstream event of STING signaling.
References
Head-to-head comparison of STING-IN-5 and other STING antagonists
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. However, aberrant STING activation is implicated in the pathology of various autoimmune and inflammatory diseases. This has spurred the development of STING antagonists as potential therapeutics. This guide provides a head-to-head comparison of prominent STING antagonists: H-151, C-176, C-178, and SN-011, focusing on their mechanisms of action, potency, and the experimental data supporting their activity.
Mechanism of Action: Covalent vs. Competitive Inhibition
The STING antagonists discussed here can be broadly categorized into two groups based on their mechanism of action:
-
Covalent Inhibitors (H-151, C-176, C-178): These compounds form a covalent bond with a specific cysteine residue (Cys91) in the transmembrane domain of STING.[1][2][3] This modification is crucial as it prevents the palmitoylation of STING, a necessary step for its activation, clustering, and downstream signaling.[1][2][4]
-
Competitive Antagonist (SN-011): This antagonist functions by directly competing with the endogenous STING ligand, cyclic GMP-AMP (cGAMP), for binding to the cGAMP-binding pocket on the STING dimer.[5][6][7] By occupying this pocket, SN-011 locks STING in an inactive conformation, thereby preventing its activation.[5][6]
Quantitative Comparison of STING Antagonists
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each antagonist across different cell types and activation stimuli. This data provides a quantitative measure of their potency.
| Antagonist | Target Species | Cell Type | Assay | IC50 (nM) | Reference |
| H-151 | Human | HFFs | 2'3'-cGAMP-induced IFNβ expression | 134.4 | [6] |
| Mouse | MEFs | 2'3'-cGAMP-induced IFNβ expression | 138 | [6] | |
| Mouse | BMDMs | 2'3'-cGAMP-induced IFNβ expression | 109.6 | [6] | |
| C-176 | Mouse | - | STING-mediated IFNβ reporter activity | Potent inhibitor | [2][8] |
| Human | - | - | Inactive | [8][9] | |
| C-178 | Mouse | - | STING responses | Potent and selective suppression | [3][10] |
| Human | - | - | Not appreciably active | [3] | |
| SN-011 | Human | HFFs | 2'3'-cGAMP-induced IFNβ expression | 502.8 | [6][7] |
| Mouse | MEFs | 2'3'-cGAMP-induced IFNβ expression | 127.5 | [6] | |
| Mouse | BMDMs | 2'3'-cGAMP-induced IFNβ expression | 107.1 | [6] | |
| Human & Mouse | - | STING signaling | 76 | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of STING antagonist activity, it is essential to visualize the STING signaling pathway and the experimental workflows used to characterize these inhibitors.
Caption: The cGAS-STING signaling pathway and antagonist intervention points.
Caption: A typical experimental workflow for assessing STING antagonist efficacy.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of STING antagonists.
Luciferase Reporter Assay for STING Inhibition
This assay quantitatively measures the inhibition of STING-dependent downstream signaling by assessing the activity of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE) or the IFN-β promoter.
Materials:
-
HEK293T or THP-1 cells stably expressing an ISRE-luciferase or IFN-β promoter-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM for HEK293T, RPMI for THP-1) with 10% FBS and antibiotics.
-
STING agonist (e.g., 2'3'-cGAMP).
-
STING antagonist (e.g., H-151, SN-011).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
The following day, prepare serial dilutions of the STING antagonist in cell culture medium.
-
Remove the old medium from the cells and add the diluted antagonist or vehicle control. Incubate for 1-2 hours.
-
Prepare the STING agonist at a concentration that induces a sub-maximal response (e.g., EC80 of 2'3'-cGAMP).
-
Add the agonist to the wells containing the antagonist or vehicle and incubate for 6-24 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.
Cytokine Production Measurement by ELISA
This method quantifies the amount of a specific cytokine, such as IFN-β, secreted into the cell culture supernatant following STING activation and its inhibition by an antagonist.
Materials:
-
THP-1 cells or primary immune cells (e.g., bone marrow-derived macrophages).
-
Cell culture medium.
-
STING agonist and antagonist.
-
IFN-β ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the STING antagonist or vehicle for 1-2 hours.
-
Stimulate the cells with a STING agonist for 18-24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of IFN-β in each sample using a standard curve and determine the IC50 of the antagonist.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an antagonist to its target protein (STING) within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (STING).
-
STING antagonist.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for heating samples to a range of temperatures.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blot reagents.
-
Antibody specific for STING.
Protocol:
-
Treat cultured cells with the STING antagonist or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatants and analyze the amount of soluble STING by Western blotting.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the antagonist indicates target engagement.
This guide provides a foundational comparison of several key STING antagonists. The selection of a suitable antagonist for research or therapeutic development will depend on various factors, including the target species, the desired mechanism of action, and the specific disease context. The provided protocols offer a starting point for the in-vitro characterization of these and other novel STING inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. adooq.com [adooq.com]
A Researcher's Comparative Guide to STING Inhibitors: Evaluating Anti-Inflammatory Efficacy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway as a critical mediator of innate immunity has opened new avenues for therapeutic intervention in a host of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of STING (Stimulator of Interferon Genes) is an area of intense research. This guide provides a comparative overview of the anti-inflammatory effects of prominent STING inhibitors, with a focus on the data and methodologies required to assess their efficacy and the reproducibility of their effects. As the hypothetical molecule "STING-IN-5" is not yet characterized in published literature, this guide will use the well-documented inhibitors H-151, C-176, and SN-011 as exemplars for comparison, establishing a framework for the evaluation of novel chemical entities.
Introduction to STING Signaling in Inflammation
The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its activation. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of this pathway can lead to chronic inflammation and is implicated in various autoimmune disorders.
Below is a diagram illustrating the canonical cGAS-STING signaling pathway.
Comparative Analysis of STING Inhibitors
The reproducibility of a compound's anti-inflammatory effects is paramount for its development as a therapeutic agent. This requires robust and consistent data from a variety of experimental systems. Below, we compare the reported anti-inflammatory properties of H-151, C-176, and SN-011.
In Vitro Efficacy
The initial evaluation of a STING inhibitor's efficacy is typically performed in cell-based assays. A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific biological response by 50%.
| Inhibitor | Mechanism of Action | Cell Line | Stimulation | Readout | IC50 (nM) | Reference |
| H-151 | Covalent modification of Cys91, blocking palmitoylation | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 138 | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 109.6 | [1] | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb mRNA | 134.4 | [1] | ||
| C-176 | Covalent modification of Cys91 (mouse specific) | Not reported under comparable conditions | - | - | - | |
| SN-011 | Competitive antagonist of cGAMP binding pocket | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb mRNA | 127.5 | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb mRNA | 107.1 | [1] | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb mRNA | 502.8 | [1] |
Note: The lack of a directly comparable IC50 value for C-176 highlights a common challenge in cross-study comparisons. C-176 is also noted to be specific for mouse STING, limiting its translatability.
In Vivo Efficacy
The anti-inflammatory effects of STING inhibitors must be validated in animal models of STING-driven diseases. The Trex1 knockout (Trex1-/-) mouse is a well-established model for Aicardi-Goutières syndrome, a severe autoimmune disorder characterized by chronic STING activation.
| Inhibitor | Animal Model | Dosing Regimen | Key Anti-Inflammatory Outcomes | Reference |
| H-151 | Trex1-/- mice | 10 mg/kg, daily intraperitoneal injection for 2 weeks | Comparable amelioration of heart inflammation to SN-011. | [1] |
| C-176 | Not reported in a directly comparable study with H-151 and SN-011. | - | - | |
| SN-011 | Trex1-/- mice | 10 mg/kg, daily intraperitoneal injection for 2 weeks | Markedly ameliorated severe multiorgan inflammation and significantly prevented death. | [1][2] |
Experimental Protocols for Assessing STING Inhibition
To ensure the reproducibility of findings, it is crucial to follow well-defined experimental protocols. Below are representative protocols for key assays used to evaluate the anti-inflammatory effects of STING inhibitors.
Workflow for Evaluating a Novel STING Inhibitor
The following diagram outlines a typical workflow for the initial characterization of a novel STING inhibitor.
Protocol 1: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of Interferon-β (IFN-β) in cell culture supernatants as a downstream indicator of STING pathway activation.
Materials:
-
Human or mouse IFN-β ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
THP-1 monocytic cells or mouse bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor (e.g., H-151, SN-011, or a novel compound)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well cell culture plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the STING inhibitor for 1-2 hours. Include a vehicle-only control.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a pre-determined optimal concentration. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to the pre-coated plate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol is for detecting the phosphorylation of key STING pathway proteins, such as STING and IRF3, as a measure of pathway activation.
Materials:
-
Cells (e.g., MEFs, THP-1)
-
STING agonist and inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the inhibitor, then stimulate with the agonist as described in the ELISA protocol.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The robust and reproducible inhibition of the STING pathway presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides a framework for the comparative evaluation of STING inhibitors, using H-151 and SN-011 as well-characterized examples. The provided data tables and experimental protocols are intended to aid researchers in designing and interpreting their own studies, ultimately contributing to the development of novel and effective anti-inflammatory therapies. The consistent application of standardized and well-detailed methodologies will be crucial for ensuring the reproducibility and translatability of findings in this rapidly advancing field. As new inhibitors like the hypothetical "this compound" emerge, a systematic and comparative approach to their characterization will be essential for identifying the most promising candidates for clinical development.
References
Confirming STING On-Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel modulators targeting the STimulator of INterferon Genes (STING) pathway holds immense promise for the development of new immunotherapies. A critical step in the preclinical validation of any new STING-targeted therapeutic, such as STING-IN-5, is the unambiguous confirmation of its direct binding to the STING protein within a cellular context. This guide provides a comparative overview of key biophysical methods used to verify on-target engagement in live cells, offering insights into their principles, experimental workflows, and data interpretation.
While specific quantitative data for this compound's direct engagement using these methods is not publicly available, this guide will utilize data from other well-characterized STING inhibitors, such as H-151 and SN-011, to illustrate the application and data output of these techniques. This comparative approach will empower researchers to design and interpret experiments aimed at validating the on-target activity of their own STING modulators.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage. Upon dsDNA detection, the enzyme cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its activation. This involves a conformational change, dimerization, and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.
Figure 1: Overview of the cGAS-STING signaling pathway.
Methods for Confirming On-Target Engagement
Several robust methods can be employed to confirm the direct binding of a compound to its intracellular target. This guide focuses on three widely used techniques: Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Förster Resonance Energy Transfer (FRET).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess target engagement in a native cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[2] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[3] By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blot or other protein detection methods.[2] An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
Experimental Workflow:
Figure 2: General experimental workflow for CETSA.
Data Presentation:
The results of a CETSA experiment are typically presented as a melting curve, showing the fraction of soluble protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates stabilization and therefore binding. Isothermal dose-response fingerprint (ITDRF) experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular potency (EC50) of target engagement.
Table 1: Illustrative CETSA Data for STING Inhibitors
| Compound | Cell Line | Assay Type | Measured Parameter | Value | Reference |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | ITDRF-CETSA | EC50 | ~1 µM | [4] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | CETSA Melt Curve | ΔTm | Not reported | [4][5] |
| SB24011 | A431 cells | CETSA Melt Curve | Thermal destabilization observed | Not quantified | [6] |
Note: The data presented for H-151 and SN-011 are illustrative of how CETSA can be applied to STING inhibitors. Specific values may vary depending on experimental conditions.
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture: Culture human monocytic THP-1 cells or another suitable cell line endogenously expressing STING to a density of approximately 1-2 x 10^6 cells/mL.
-
Compound Treatment: Aliquot cells into a 96-well plate. Treat cells with a serial dilution of this compound or a reference compound (e.g., H-151) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Transfer the cell suspensions to PCR plates and heat to a predetermined temperature (e.g., 52°C, a temperature that results in partial denaturation of STING) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer containing protease inhibitors and incubate on ice.
-
Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully transfer the supernatant to a new plate. Quantify the amount of soluble STING protein using a suitable method such as Western blot, ELISA, or a proximity-based assay like AlphaLISA.
-
Data Analysis: Plot the amount of soluble STING as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET)
Principle: BRET is a proximity-based assay that measures protein-protein interactions in live cells.[7] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (typically <10 nm).[7] To study compound binding, a competitive BRET assay can be designed where a known fluorescently labeled STING ligand (tracer) and the unlabeled test compound (e.g., this compound) compete for binding to STING fused to a luciferase. Alternatively, BRET can be used to monitor STING dimerization or conformational changes upon compound binding.
Experimental Workflow:
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. youtube.com [youtube.com]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of STING Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule inhibitors targeting the stimulator of interferon genes (STING) pathway represents a significant advancement in the development of therapeutics for autoimmune and inflammatory diseases. Validating the efficacy and specificity of these inhibitors across various cell types is a critical step in their preclinical development. This guide provides a comparative analysis of prominent STING inhibitors, detailing their activity in different cellular contexts and outlining the experimental protocols for their validation.
Comparative Activity of STING Inhibitors
The inhibitory activity of small molecule STING antagonists can vary between species and cell types. Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for three well-characterized STING inhibitors: C-176, H-151, and SN-011. These inhibitors, while all targeting the STING pathway, exhibit different mechanisms of action and species selectivity.
| Inhibitor | Target | Mechanism of Action | Cell Type | Species | IC50 (nM) | Reference |
| C-176 | STING | Covalently binds to Cys91, inhibiting palmitoylation and activation. | - | Mouse | - | [1] |
| HEK293T | Human | Inactive | [1] | |||
| H-151 | STING | Covalently binds to Cys91, inhibiting palmitoylation and activation. | MEFs | Mouse | 138 | [1] |
| BMDMs | Mouse | 109.6 | [1] | |||
| HFFs | Human | 134.4 | [1] | |||
| SN-011 | STING | Binds to the cyclic dinucleotide (CDN) binding pocket, preventing cGAMP binding and locking STING in an inactive conformation. | MEFs | Mouse | 127.5 | [1] |
| BMDMs | Mouse | 107.1 | [1] | |||
| HFFs | Human | 502.8 | [1] |
Key Observations:
-
Species Selectivity: C-176 is a potent inhibitor of mouse STING but is inactive against the human ortholog. In contrast, H-151 and SN-011 demonstrate activity against both human and mouse STING.[1]
-
Potency: H-151 and SN-011 exhibit comparable nanomolar potency in mouse cell lines (MEFs and BMDMs).[1] In human foreskin fibroblasts (HFFs), H-151 shows slightly higher potency than SN-011.[1]
-
Mechanism of Action: H-151 and C-176 are covalent inhibitors that target a key cysteine residue involved in STING activation.[1] SN-011 is a non-covalent, competitive inhibitor that targets the cGAMP binding pocket.[1]
Experimental Protocols
Accurate assessment of STING inhibitor activity requires robust and well-defined experimental protocols. Below are methodologies for key assays used to cross-validate inhibitor performance.
IFN-β Reporter Assay in HEK293T Cells
This assay is a primary screen to determine the ability of a compound to inhibit STING-dependent induction of the type I interferon response.
Materials:
-
HEK293T cells
-
Expression plasmids for human or mouse STING
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect cells with STING, IFN-β-luciferase, and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot Analysis of STING Pathway Activation
This method directly assesses the phosphorylation status of key signaling proteins in the STING pathway.
Materials:
-
Cell lines of interest (e.g., THP-1, BMDMs, MEFs)
-
STING agonist (e.g., 2'3'-cGAMP, cytosolic dsDNA)
-
STING inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the STING inhibitor for 1-2 hours.
-
Stimulate cells with a STING agonist for the appropriate time (e.g., 1-3 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This assay measures the downstream transcriptional output of STING activation.
Materials:
-
Cell lines of interest
-
STING agonist
-
STING inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Plate cells and pre-treat with the STING inhibitor.
-
Stimulate with a STING agonist for 4-6 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for target ISGs and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the agonist-only treated cells.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for STING Inhibitor Cross-Validation
Caption: Workflow for cross-validating STING inhibitor activity.
References
A Comparative Guide to Novel STING Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immunotherapy, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for therapeutic intervention. While STING agonists have garnered significant attention for their potential in cancer immunotherapy, the development of STING inhibitors holds promise for treating a range of autoimmune and inflammatory diseases. This guide provides a comparative overview of the preclinical performance of prominent novel STING inhibitors.
Disclaimer: The specific compound "STING-IN-5" was not identifiable in publicly available scientific literature at the time of this writing. Therefore, this guide focuses on a comparative analysis of other well-characterized novel STING inhibitors: H-151 , C-176 , and SN-011 . These small molecules have been extensively evaluated in preclinical models and offer valuable insights into the therapeutic potential of STING inhibition.
The STING Signaling Pathway
The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage.
Comparative Preclinical Data of Novel STING Inhibitors
The following tables summarize the key preclinical data for H-151, C-176, and SN-011, focusing on their mechanism of action, in vitro potency, and in vivo efficacy in relevant disease models.
Table 1: Mechanism of Action and In Vitro Potency
| Inhibitor | Mechanism of Action | Target Specificity | In Vitro IC50 (IFN-β induction) | Reference |
| H-151 | Covalent modification of Cys91, blocking STING palmitoylation and activation. | Mouse and Human STING | ~138 nM (mouse), ~134.4 nM (human) | [1][2] |
| C-176 | Covalent modification of Cys91, blocking STING palmitoylation and activation. | High affinity for mouse STING, inactive against human STING. | Not reported for human STING | [2][3] |
| SN-011 | Competitive antagonist, binds to the cyclic dinucleotide (CDN) binding pocket, locking STING in an inactive conformation. | Mouse and Human STING | ~127.5 nM (mouse), ~502.8 nM (human) | [1][2] |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Preclinical Model | Key Findings | Reference |
| H-151 | Trex1-/- mice (model for Aicardi-Goutières syndrome) | Reduced systemic inflammation and mortality. | [2] |
| Murine model of intestinal ischemia-reperfusion injury | Attenuated inflammatory response and reduced tissue injury. | [4] | |
| C-176 | MPTP-induced mouse model of Parkinson's disease | Suppressed neuroinflammation and protected against dopaminergic neurodegeneration. | [5] |
| Mouse model of diabetic cardiomyopathy | Showed remarkable efficacy. | [6] | |
| SN-011 | Trex1-/- mice | Strongly inhibited hallmarks of inflammation and autoimmunity, and prevented death. Showed comparable efficacy to H-151. | [1][2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to characterize STING inhibitors.
STING Activation Assay (IFN-β Reporter Assay)
This assay is used to quantify the ability of a compound to inhibit STING-dependent induction of the type I interferon, IFN-β.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are co-transfected with plasmids encoding for a specific human STING allele and a reporter construct where the firefly luciferase gene is under the control of the human IFN-β promoter.
-
Compound Treatment: The day after transfection, cells are pre-incubated with various concentrations of the test STING inhibitor (e.g., H-151, SN-011) or vehicle control (DMSO) for 1 hour.
-
STING Activation: Cells are then stimulated with a known STING agonist, such as 2'3'-cGAMP, to activate the STING pathway.
-
Incubation: The cells are incubated for a further 18-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to IFN-β promoter activity, is measured using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the luminescence signal against the inhibitor concentration.
In Vivo Murine Model of Aicardi-Goutières Syndrome (Trex1-/- mice)
This model is used to assess the in vivo efficacy of STING inhibitors in a genetically defined autoimmune disease driven by STING hyperactivation.
Methodology:
-
Animal Model: Trex1 knockout (Trex1-/-) mice, which spontaneously develop a severe inflammatory myocarditis due to the accumulation of endogenous DNA and subsequent STING activation, are used. Age-matched wild-type littermates serve as controls.
-
Compound Administration: Starting at a specific age (e.g., 3-4 weeks), Trex1-/- mice are treated with the STING inhibitor (e.g., SN-011 at 10 mg/kg) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection) on a regular schedule (e.g., three times per week).
-
Monitoring: Mice are monitored for survival and clinical signs of disease (e.g., weight loss, lethargy).
-
Tissue Analysis: At the end of the study, tissues such as the heart, spleen, and liver are collected for histological analysis to assess inflammation (e.g., H&E staining) and for gene expression analysis (e.g., qPCR) to measure the levels of interferon-stimulated genes (ISGs).
-
Data Analysis: Survival curves are analyzed using the log-rank test. Histological scores and gene expression levels are compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The preclinical data for novel STING inhibitors like H-151, C-176, and SN-011 demonstrate the therapeutic potential of targeting the STING pathway for autoimmune and inflammatory diseases. While H-151 and SN-011 show promise with activity against both human and mouse STING, the species-specificity of C-176 highlights an important consideration in inhibitor development. SN-011, with its distinct competitive mechanism of action, represents an alternative approach to the covalent inhibition of H-151 and C-176. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these and other emerging STING inhibitors. The continued development of potent and specific STING inhibitors will be crucial for translating the promise of STING pathway modulation into effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to the Specificity of STING Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount. Non-specific binding can lead to off-target effects, complicating preclinical and clinical development. This guide provides a detailed comparison of the specificity of emerging STING (Stimulator of Interferon Genes) inhibitors, with a focus on providing supporting experimental data and methodologies to aid in the selection of the most appropriate chemical tools for research and development.
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent inflammatory and interferon response. Its role in various diseases, from autoimmune disorders to cancer, has made it a prime target for therapeutic intervention. However, as with all kinase inhibitors, achieving specificity is a significant challenge. This guide assesses the specificity of a novel STING inhibitor, herein referred to as Compound 66, in comparison to the well-characterized inhibitors H-151 and C-176.
Quantitative Specificity Assessment
To provide a clear comparison of inhibitor specificity, the following table summarizes the available quantitative data. The primary method for assessing kinase inhibitor specificity is through large-panel kinase screening assays, such as the KINOMEscan™, which measures the binding affinity of a compound against a wide array of kinases. The data is often presented as the dissociation constant (Kd) or the concentration of inhibitor required to inhibit 50% of the kinase activity (IC50).
| Inhibitor | Target | IC50 (Human STING) | IC50 (Mouse STING) | Known Off-Targets | Mechanism of Action |
| Compound 66 | STING | 116 nM[1] | 96.3 nM[1] | Data not publicly available | Covalent modification of Cys91[1] |
| H-151 | STING | ~134.4 nM[2] | ~109.6 - 138 nM[2] | Limited off-target information available | Covalent modification of Cys91[3][4] |
| C-176 | STING | Low affinity[4] | Potent inhibitor[4] | Limited off-target information available | Covalent modification of Cys91[3][4] |
Note: Lower IC50 values indicate higher potency. The lack of a comprehensive public kinome scan dataset for these compounds means that potential off-targets are not fully elucidated.
Experimental Protocols
A thorough assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of STING inhibitor specificity.
KINOMEscan™ Specificity Profiling
The KINOMEscan™ assay platform provides a quantitative measure of compound binding to a large panel of kinases.
Principle: This is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Protocol Outline:
-
Immobilization of Ligand: An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
Kinase and Compound Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. The dissociation constant (Kd) is then calculated from the resulting dose-response curve.
Cell-Based STING Inhibition Assay (IFN-β Reporter Assay)
This assay measures the functional inhibition of the STING pathway in a cellular context.
Principle: HEK293T cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the production of IFN-β and, consequently, the expression of luciferase. The inhibitory effect of a compound is determined by the reduction in luciferase activity.
Protocol Outline:
-
Cell Seeding: HEK293T cells are seeded in a multi-well plate.
-
Transfection: Cells are transfected with plasmids encoding human or mouse STING and the IFN-β promoter-luciferase reporter construct.
-
Compound Treatment: Cells are pre-treated with various concentrations of the STING inhibitor or a vehicle control (e.g., DMSO).
-
STING Activation: The STING pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
-
Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in STING signaling and the workflow for assessing inhibitor specificity is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
References
Independent Validation of STING Inhibitors: A Comparative Guide
Introduction
The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of several well-characterized small molecule STING inhibitors, focusing on their mechanisms of action, experimental validation, and key performance data.
It is important to note that a search for a specific compound named "STING-IN-5" did not yield any publicly available information. Therefore, this guide will focus on other prominent STING inhibitors that have been described and validated in the scientific literature.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, to the STING dimer in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING is phosphorylated by TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2][3]
Comparison of STING Inhibitors
Several small molecule inhibitors have been developed to target different stages of the STING pathway. The following table summarizes the mechanism of action and reported potency of some of the most well-characterized STING inhibitors.
| Inhibitor | Mechanism of Action | Target | Reported IC50 | Species Specificity |
| H-151 | Covalent modification of Cys91, blocking STING palmitoylation and subsequent activation.[4] | Human STING | ~1 µM | Human > Mouse |
| C-176 | Covalent modification of Cys91, preventing STING palmitoylation and interaction with TBK1.[4] | Mouse STING | Not specified | Mouse selective |
| C-170 (STING-IN-2) | Covalent inhibitor targeting the Cys91 residue of STING, preventing its palmitoylation.[4] | Human and Mouse STING | Not specified | Human and Mouse |
| SN-011 | Competes with cGAMP for binding to the STING dimer, locking it in an inactive conformation.[5] | Human and Mouse STING | ~26 nM (mouse) | Human and Mouse |
| BB-Cl-amidine | Covalent modification of Cys148, inhibiting STING oligomerization.[6][7] | Human and Mouse STING | ~0.5 µM | Human and Mouse |
Experimental Validation Protocols
The validation of STING inhibitors typically involves a series of in vitro and cell-based assays to confirm their mechanism of action and determine their potency. Below are detailed protocols for key experiments.
Experimental Workflow for STING Inhibitor Validation
IFN-β Promoter Reporter Assay
This assay is used to quantify the activity of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.[8][9][10]
Objective: To determine the dose-dependent inhibition of STING-induced IFN-β production by a test compound.
Materials:
-
HEK293T cells
-
Plasmids: pIFN-β-Luc (Firefly luciferase reporter), pRL-TK (Renilla luciferase control), and plasmids expressing human or mouse STING.
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP) or activator (e.g., plasmid expressing cGAS)
-
Test inhibitor compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with pIFN-β-Luc, pRL-TK, and the STING-expressing plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) or by co-transfection with a cGAS-expressing plasmid.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
TBK1 Phosphorylation Assay (Western Blot)
This assay directly measures the activation of TBK1, a key downstream kinase in the STING pathway, by detecting its phosphorylated form.[11][12]
Objective: To assess the effect of a STING inhibitor on the phosphorylation of TBK1.
Materials:
-
A relevant cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
STING agonist (e.g., 2'3'-cGAMP, DMXAA for mouse cells)
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a STING agonist for the appropriate time (e.g., 1-3 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-TBK1.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total TBK1 and the loading control to ensure equal loading.
Logical Relationship of STING Inhibition Mechanisms
STING inhibitors can be broadly categorized based on their mechanism of action, as depicted in the diagram below.
References
- 1. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. childrenshospital.org [childrenshospital.org]
- 6. pnas.org [pnas.org]
- 7. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. revvity.com [revvity.com]
- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Comparative Analysis of STING Modulators: Unraveling Species-Specific Effects on Mouse vs. Human STING
A comprehensive examination of compounds targeting the STING (Stimulator of Interferon Genes) pathway reveals significant discrepancies in their effects on murine and human orthologs. This guide provides a comparative analysis of a well-documented STING modulator, highlighting the critical importance of considering species-specific differences in preclinical drug development.
Notice: Initial searches for a compound specifically named "STING-IN-5" did not yield any publicly available data. Therefore, this guide will focus on a known STING modulator with established differential activity between mouse and human STING to illustrate the requested comparative analysis. The compound 5,6-dimethylxanthenone-4-acetic acid (DMXAA) will be used as a primary example due to the wealth of available comparative data.
Executive Summary
The STING signaling pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. While STING is a highly attractive target for therapeutic intervention in cancer and infectious diseases, significant challenges have arisen in translating preclinical findings from mouse models to human clinical trials. A primary reason for this translational gap lies in the structural and functional divergences between mouse and human STING proteins, which can lead to profound differences in the activity of small molecule modulators. This guide presents a detailed comparison of the effects of DMXAA on mouse versus human STING, supported by quantitative data and experimental methodologies.
Quantitative Data Comparison
The following table summarizes the differential activity of DMXAA on mouse and human STING based on available literature.
| Parameter | Mouse STING (mSTING) | Human STING (hSTING) | Reference |
| Binding Affinity | High | No significant binding | [1] |
| IFN-β Induction | Potent induction | No induction | [1] |
| TBK1 Activation | Strong activation | No activation | [1] |
| IRF3 Phosphorylation | Robust phosphorylation | No phosphorylation | [1] |
Signaling Pathway Differences
The activation of the STING pathway by cytosolic DNA leads to the production of type I interferons and other inflammatory cytokines. While the general architecture of the pathway is conserved between mice and humans, key differences in the STING protein itself lead to differential responses to certain ligands.
-
Ligand Recognition: Mouse STING possesses a binding pocket that accommodates DMXAA, leading to a conformational change that initiates downstream signaling. In contrast, human STING lacks this specific binding site, rendering it unresponsive to DMXAA.[1] This highlights a critical species-specific difference in ligand recognition.
Below is a diagram illustrating the differential activation of the STING pathway by DMXAA in mouse versus human cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the differential effects of STING modulators.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., mouse and human cell lines) with the test compound (e.g., DMXAA) or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein in each sample by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
STING Reporter Assay
This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or the IFN-β promoter.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T cells) with expression plasmids for mouse or human STING and a reporter plasmid containing the luciferase gene driven by an ISRE or IFN-β promoter.
-
Compound Treatment: Treat the transfected cells with the test compound or a known STING agonist (e.g., cGAMP) as a positive control.
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control reporter and compare the fold induction between treated and untreated cells.
Immunoprecipitation and Western Blotting for Downstream Signaling
This method is used to assess the activation of downstream signaling components of the STING pathway, such as the phosphorylation of TBK1 and IRF3.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing either mouse or human STING with the test compound and then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation (optional): To detect protein-protein interactions (e.g., STING-TBK1), immunoprecipitate the protein of interest (e.g., STING) using a specific antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the levels of protein phosphorylation.
Conclusion
The case of DMXAA clearly demonstrates the profound impact of species-specific differences in STING biology on the activity of small molecule modulators. These findings underscore the necessity of utilizing human-relevant assay systems early in the drug discovery process to increase the likelihood of clinical success. Researchers and drug development professionals should exercise caution when extrapolating preclinical data from murine models and prioritize the validation of lead compounds against human STING. Future development of STING-targeted therapies will benefit from a deeper understanding of the structural and functional nuances between species.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of STING-IN-5
The following guidelines provide a comprehensive, step-by-step protocol for the proper disposal of the novel small molecule inhibitor, STING-IN-5. As specific safety data sheets (SDS) for this compound may not be readily available, these procedures are based on established best practices for the handling and disposal of new chemical entities in a laboratory environment. All personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with the procedures outlined below.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the properties of a related compound, STING ligand-1, as an example of relevant data. Researchers should always refer to the specific SDS for the exact compound they are using.
| Property | Value | Source |
| Molecular Formula | C29H27ClFNO5 | PubChem |
| Molecular Weight | 524.0 g/mol | PubChem |
| IUPAC Name | 2-[(3S,4S)-2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid | PubChem |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.
-
Eye Protection : Safety goggles or glasses should be worn at all times.
-
Hand Protection : Chemically resistant gloves are mandatory.
-
Body Protection : A lab coat must be worn to protect from spills.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for solid and liquid waste, as well as for the disposal of empty containers.
1. Waste Identification and Segregation:
-
All waste materials containing this compound must be treated as hazardous chemical waste.[1]
-
Segregate waste into solid and liquid forms in designated, separate containers.[1]
2. Solid Waste Disposal:
-
Collect all this compound solid waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and other lab supplies, in a designated hazardous waste container.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[2]
3. Liquid Waste Disposal:
-
Dispose of all solutions containing this compound, including unused stock solutions and experimental media, in a dedicated, leak-proof container for hazardous liquid waste.[1]
-
The container must be compatible with the solvents used and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the concentration.[1][2]
4. Empty Container Disposal:
-
A container is considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.[1]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[1]
-
After the initial rinse is collected, the container should be thoroughly cleaned.
-
Deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[1]
5. Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1][2]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
